Product packaging for Epinastine hydrobromide(Cat. No.:CAS No. 127786-29-2)

Epinastine hydrobromide

Cat. No.: B3418721
CAS No.: 127786-29-2
M. Wt: 330.22 g/mol
InChI Key: ADPMHRDERZTFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Epinastine (B1215162) Hydrobromide as a Therapeutic Agent

Epinastine hydrobromide is primarily indicated for the treatment of allergic conditions, most notably allergic conjunctivitis. ontosight.ai Its therapeutic efficacy stems from a multi-faceted mechanism of action that addresses the allergic cascade at different points. nih.govdrugbank.comdrugbank.com

As a second-generation antihistamine, epinastine selectively antagonizes the histamine (B1213489) H1 receptor, and also shows affinity for the H2 receptor. nih.govnih.gov This action prevents histamine from binding to its receptors, thereby mitigating classic allergic symptoms such as itching and swelling. patsnap.com Unlike first-generation antihistamines, epinastine does not readily cross the blood-brain barrier, which minimizes central nervous system side effects like sedation. patsnap.comwikipedia.org

Beyond its antihistaminic effects, epinastine also functions as a mast cell stabilizer. ontosight.ainih.gov By preventing the degranulation of mast cells, it inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines, which are involved in the allergic response. nih.govpatsnap.com This dual mechanism of action makes it an effective agent in managing ocular allergies. ontosight.aipatsnap.com

Historical Context of this compound Research and Development

The development of epinastine hydrochloride, the active ingredient in its various formulations, dates back to its discovery by Boehringer Ingelheim in 1975. santen.com The patent for epinastine was granted in 1980, and it was first introduced for medical use in 1994. wikipedia.org

Initial research focused on its potent and long-acting antihistaminic properties. portico.org Studies in the early 1990s elucidated its chemical structure and H1-antihistaminic capabilities. wikipedia.org Subsequent research further defined its pharmacological profile, highlighting its mast cell-stabilizing and anti-inflammatory activities. researchgate.net

Clinical trials have been instrumental in establishing its efficacy. For instance, studies have demonstrated epinastine's superiority over placebo in relieving the symptoms of allergic conjunctivitis. nih.govnih.gov Comparative studies have also been conducted to evaluate its efficacy against other antihistamines like olopatadine (B1677272) and levocabastine. researchgate.netfda.govdovepress.com

Current Research Landscape and Significance of this compound

The current research landscape for this compound is focused on expanding its therapeutic applications and improving delivery methods. datainsightsmarket.comdataintelo.com While it is well-established for allergic conjunctivitis, ongoing studies are exploring its potential in treating other allergic conditions such as allergic rhinitis and atopic dermatitis. nih.govsmolecule.com

A significant area of recent investigation involves novel formulations to enhance patient compliance and efficacy. nih.govdatainsightsmarket.com For example, research into a once-daily epinastine cream for topical application to the eyelid has shown promise in providing long-lasting relief from allergic conjunctivitis symptoms. santen.comnih.gov Studies are also exploring the development of epinastine-releasing contact lenses as a novel drug delivery system. nih.gov

The significance of epinastine in the current therapeutic landscape is underscored by its dual mechanism of action, favorable safety profile, and non-sedating nature. patsnap.comresearchgate.net Clinical trials continue to affirm its efficacy and safety, with studies comparing it to other treatments for seasonal allergic conjunctivitis. nih.govclinicaltrials.gov

Rationale for Comprehensive Academic Review of this compound

A comprehensive academic review of this compound is warranted due to its established role in allergy treatment and the expanding body of research surrounding it. Its unique dual-action mechanism distinguishes it from many other antihistamines. ontosight.aipatsnap.com A thorough review can provide clinicians and researchers with a consolidated understanding of its pharmacology, clinical efficacy, and the latest advancements in its application.

Furthermore, with the ongoing exploration of new formulations and therapeutic indications, a comprehensive review serves as a vital resource for understanding the evolving role of epinastine in managing allergic diseases. datainsightsmarket.comdataintelo.comdatainsightsmarket.com By synthesizing data from various studies, this review can help to identify research gaps and inform future investigations into this important therapeutic agent.

Interactive Data Tables

Key Properties of this compound

PropertyValueSource
Molecular Formula C16H16BrN3 nih.gov
Molecular Weight 330.22 g/mol nih.gov
CAS Number 127786-29-2 nih.gov
Parent Compound Epinastine nih.gov

Overview of Epinastine's Mechanism of Action

MechanismDescriptionSource
H1 Receptor Antagonism Competitively blocks histamine H1 receptors, preventing the actions of histamine that lead to allergic symptoms. drugbank.compatsnap.com
Mast Cell Stabilization Inhibits the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators. ontosight.ainih.gov
Anti-inflammatory Effects Ceases the release of pro-inflammatory mediators, halting the progression of the inflammatory response. nih.govpatsnap.com

Timeline of Epinastine Research and Development

YearMilestoneSource
1975 Discovered by Boehringer Ingelheim. santen.com
1980 Patented. wikipedia.org
1994 First came into medical use. wikipedia.org
2014 Study published on efficacy in allergic conjunctivitis via conjunctival allergen challenge. nih.gov
2023 Santen filed for manufacturing and marketing approval for a novel ophthalmic cream formulation in Japan. santen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16BrN3 B3418721 Epinastine hydrobromide CAS No. 127786-29-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPMHRDERZTFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000904
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127786-29-2, 80012-42-6
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127786-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology of Epinastine Hydrobromide: Mechanisms and Interactions

Mechanisms of Action of Epinastine (B1215162) Hydrobromide

Epinastine hydrobromide exerts its anti-allergic effects through two primary mechanisms: antagonism of histamine (B1213489) H1 receptors and stabilization of mast cells. ontosight.aidrugbank.compatsnap.com This dual functionality allows it to both block the effects of histamine already released and prevent the further release of histamine and other pro-inflammatory mediators. drugbank.compatsnap.comdrugbank.com

Histamine H1 Receptor Antagonism

Epinastine is a direct and potent antagonist of the histamine H1 receptor. drugbank.commedchemexpress.comnih.gov By binding to these receptors, it competitively inhibits histamine from binding, thereby preventing the classic symptoms of an allergic reaction such as itching, redness, and swelling. patsnap.comnih.gov

Epinastine demonstrates a high degree of selectivity for the histamine H1 receptor. wikipedia.orgdrugbank.comncats.io While it is highly selective for the H1 receptor, it also has some affinity for the histamine H2 receptor, as well as for the α1-, α2-, and 5-HT2 receptors. drugbank.comncats.iodrugs.com This selectivity is a key factor in its pharmacological profile.

In comparative studies, epinastine has shown a strong affinity for H1 receptors. For instance, in receptor binding studies conducted on guinea pig ileum, epinastine demonstrated a high affinity for H1-receptors. medchemexpress.comguidechem.com Research using CHO-K1 cells that stably express the human H1 receptor has provided further insight into its binding kinetics.

Table 1: Comparative IC50 Values of Antihistamines

Antihistamine IC50 Value (nM)
Epinastine 38
Ketotifen (B1218977) 154
Azelastine (B1213491) 273
Olopatadine (B1677272) 1369

This table is interactive. Click on the headers to sort the data.

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data shows the calculated IC50 values for epinastine and other antihistamines after a 2.5-minute pre-incubation period. arvojournals.org

Epinastine effectively inhibits the physiological responses triggered by histamine. When added simultaneously with histamine to cells expressing the H1 receptor, epinastine was the only compound among several tested antihistamines to produce a concentration-dependent inhibition of the histamine response, with an IC50 of 1.6µM. arvojournals.org This demonstrates its rapid onset of action.

Furthermore, studies have shown that the full potency of epinastine is achieved within 3 minutes of application, and its inhibitory effects on histamine can be detected up to 24 hours after the drug has been removed. arvojournals.org In clinical studies, both epinastine and cetirizine (B192768) significantly inhibited histamine-induced flare and wheal responses two hours after oral administration. nih.gov The inhibitory effect of epinastine on the flare response was observed to last for up to 24 hours. nih.gov

Mast Cell Stabilization

In addition to its antihistaminic activity, epinastine acts as a mast cell stabilizer. ontosight.aimedchemexpress.comnih.gov This mechanism is crucial for preventing the initiation and progression of the allergic response.

Epinastine effectively prevents mast cells from degranulating and releasing histamine and other inflammatory mediators. drugbank.comncats.ionih.gov This stabilization of mast cells helps to control the allergic response at an early stage. drugbank.comdrugbank.com Studies have shown that epinastine inhibits histamine release from rat peritoneal mast cells that have been induced by both antigen-antibody reactions and compound 48/80. medchemexpress.comnih.gov It has also been shown to inhibit histamine release from lung pieces of actively sensitized guinea pigs following an antigen challenge. nih.gov

The stabilization of mast cells by epinastine is linked to its ability to modulate chloride channels in the mast cell membrane. nih.gov The proper functioning of these channels is essential for the process of mast cell degranulation. nih.gov By altering the function of these delayed chloride channels, epinastine interferes with a critical step in the allergic cascade, thereby preventing the release of inflammatory mediators. nih.gov

Anti-Inflammatory Effects

This compound, a second-generation antihistamine, exhibits a range of anti-inflammatory properties that extend beyond its primary function as a histamine H1 receptor antagonist. nih.govpatsnap.comnih.gov These effects contribute to its efficacy in managing allergic conditions by modulating the activity of various immune cells and inhibiting the release and action of pro-inflammatory mediators. nih.govpatsnap.comstatpearls.com Its multifaceted mechanism of action includes stabilizing mast cells, which prevents the degranulation and release of inflammatory substances. nih.govstatpearls.com Furthermore, epinastine demonstrates anti-leukotriene, anti-platelet-activating factor (PAF), and anti-bradykinin activities, which collectively enhance its anti-allergic capabilities. nih.gov

Inhibition of Pro-inflammatory Mediator Release from Mast Cells and Basophils (e.g., Leukotrienes, Prostaglandins, Cytokines)

Epinastine effectively suppresses the release of a variety of pro-inflammatory mediators from mast cells and basophils, key effector cells in allergic reactions. patsnap.comnih.gov By stabilizing the membranes of these cells, epinastine hinders the degranulation process that releases not only histamine but also other potent inflammatory substances like leukotrienes, prostaglandins, and cytokines. patsnap.com This inhibitory action has been demonstrated in various studies. For instance, epinastine has been shown to inhibit the release of chemical mediators from mast cells when they are exposed to an antigen. nih.gov

In studies on human peripheral leukocytes from mite-sensitive asthmatic patients, epinastine inhibited both histamine release and leukotriene C4 generation when stimulated with the allergen. researchgate.net Similarly, in vitro investigations have shown that epinastine can suppress IgE-mediated LTC4 production from basophils at concentrations greater than 0.1 nmol/l. nih.govuni-luebeck.de The drug also dose-dependently inhibited histamine release from human skin mast cells induced by anti-IgE. nih.govuni-luebeck.de

It is noteworthy that the inhibitory effect of epinastine on mediator release is a crucial component of its therapeutic action, helping to mitigate the inflammatory cascade that characterizes allergic responses. patsnap.com This broad-spectrum inhibition of inflammatory mediators underscores the compound's significant anti-inflammatory profile.

Inhibition of IL-8 Release from Eosinophils

Epinastine has been shown to inhibit the release of Interleukin-8 (IL-8), a potent chemokine for eosinophils, from these cells in a dose- and time-dependent manner. nih.govnih.gov This inhibitory action is significant as eosinophils are a major source of cytokines at the site of allergic inflammation. nih.gov The suppression of IL-8 release by epinastine occurs through a posttranscriptional mechanism. nih.govportico.org This suggests that epinastine may disrupt the autocrine cycle of eosinophil recruitment by preventing the release of IL-8, a key signaling molecule. nih.govportico.org

The time-dependent accumulation of IL-8 was shown to be inhibited by cycloheximide, and evaluation of IL-8 mRNA levels indicated that epinastine's action takes place after the transcription of the gene. nih.gov This targeted inhibition of a key chemokine further highlights the specific anti-inflammatory actions of epinastine.

Reduction of GM-CSF Secretion from Nasal Epithelial Cells

Epinastine has been demonstrated to reduce the secretion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from nasal epithelial cells (NECs). iiarjournals.orgnih.gov GM-CSF is a critical cytokine involved in the survival and activation of eosinophils, which are key players in the inflammatory response seen in allergic rhinitis. iiarjournals.orgnih.gov

In an in vitro study, when NECs were stimulated with TNF-α, a pro-inflammatory cytokine, the presence of epinastine at concentrations of 25 ng/ml or higher led to a significant reduction in the production of GM-CSF. iiarjournals.orgnih.gov This effect was observed by measuring GM-CSF levels in the culture supernatants using ELISA. iiarjournals.org The ability of epinastine to suppress GM-CSF production from NECs suggests a mechanism by which it can indirectly modulate the eosinophilic inflammation characteristic of allergic diseases. iiarjournals.orgnih.gov

Table 1: Effect of Epinastine on GM-CSF Production by TNF-α-stimulated Nasal Epithelial Cells

Epinastine Concentration (ng/ml) GM-CSF Level (pg/ml) Significance (p-value vs. TNF-α alone)
0 (TNF-α alone) Data not specified N/A
>25 Reduced <0.05

Source: Modulation of eosinophil survival by epinastine hydrochloride, an H1 receptor antagonist, in vitro. iiarjournals.org

Modulation of Eosinophil Survival

Epinastine modulates the survival of eosinophils, which are crucial effector cells in allergic inflammation. iiarjournals.orgnih.gov This effect is primarily achieved through the suppression of GM-CSF production from nasal epithelial cells, a key factor for eosinophil survival. iiarjournals.orgnih.gov

In vitro studies have shown that conditioned media from nasal epithelial cell cultures treated with both TNF-α and epinastine caused a decrease in eosinophil survival compared to media from cells treated with TNF-α alone. iiarjournals.orgnih.gov A significant decrease in eosinophil survival was observed with a minimum epinastine concentration of 25 ng/ml. iiarjournals.orgnih.gov However, epinastine did not directly inhibit eosinophil survival when the cells were stimulated with GM-CSF, suggesting that its effect is not due to direct cytotoxicity but rather an indirect modulation of survival factors. iiarjournals.org

Anti-PAF Activity

In studies using guinea pigs, epinastine was found to be more effective than ketotifen in inhibiting PAF-induced bronchoconstriction. nih.gov It also suppressed rabbit platelet aggregation induced by PAF, although at higher concentrations. nih.govmdpi.com The inhibitory concentration 50 (IC50) for PAF-induced platelet aggregation was determined to be 2.6 x 10⁻⁴ M. portico.org This anti-PAF action, in conjunction with its other properties, enhances epinastine's ability to counteract the complex inflammatory cascade in allergic diseases. nih.gov

Table 2: Inhibitory Effect of Epinastine on PAF-induced Bronchospasm in Guinea Pigs

Compound ID50 (mg/kg, i.v.)
Epinastine 0.037
Ketotifen 0.178

Source: EPINASTINE: AN UPDATE OF ITS PHARMACOLOGY, METABOLISM, CLINICAL EFFICACY AND TOLERABILITY IN THE TREATMENT OF ALLERGIC DISEASES. portico.org

Anti-Bradykinin Activity

Epinastine demonstrates anti-bradykinin activity, further contributing to its profile as a multi-faceted anti-allergic agent. nih.govnih.gov Bradykinin (B550075) is a peptide that causes inflammation and has been implicated in the bronchoconstriction observed in allergic reactions. portico.org

In comparative studies with other antiallergic agents in anesthetized male guinea pigs, epinastine was found to significantly inhibit bradykinin-induced bronchospasms. portico.org Notably, epinastine showed the highest potency in this regard when compared to ketotifen and azelastine. portico.org This activity against bradykinin complements its antihistaminic and other anti-inflammatory effects, providing a broader mechanism for alleviating allergic symptoms.

Anti-Leukotriene Activity

In studies using human peripheral leukocytes from mite-sensitive asthmatic patients, epinastine was found to inhibit the allergen-induced generation of leukotriene C4 (LTC4). nih.gov When these cells were stimulated with the specific allergen, epinastine dose-dependently inhibited the release of LTC4. nih.gov This is a crucial finding, as LTC4 and other cysteinyl leukotrienes are key contributors to bronchoconstriction, mucus secretion, and mucosal edema in allergic asthma.

Further research has elaborated on this inhibitory effect. In ex vivo studies on actively sensitized guinea pig lungs, oral administration of epinastine significantly inhibited the antigen-induced release of leukotrienes in a dose-dependent manner, with a reported ID50 value of 1.37 mg/kg. drugbank.com This effect on leukotriene release was notably more potent than that of ketotifen, another anti-allergic drug, which only produced a very weak inhibition at a significantly higher dose. drugbank.com Epinastine has also been shown to inhibit the contraction of guinea pig tracheal smooth muscle induced by LTC4. drugbank.com Additionally, in vitro experiments with eosinophils stimulated by stem cell factor (SCF) demonstrated that epinastine could dose-dependently suppress the production of LTC4. drugbank.com

However, the mechanism of this anti-leukotriene activity appears to be specific to IgE-mediated pathways. When human leukocytes were stimulated with the calcium ionophore A23187, a non-immunological stimulus, epinastine did not inhibit the generation of LTC4. nih.gov This suggests that epinastine's action is targeted at the upstream processes of the allergic cascade initiated by antigen-antibody interactions, rather than being a direct inhibitor of the leukotriene synthesis enzymes themselves.

Affinities for Other Receptors

Histamine H2 Receptor Affinity

Epinastine exhibits a measurable, albeit significantly lower, affinity for the histamine H2 receptor compared to its potent affinity for the H1 receptor. drugbank.comhpra.ie Receptor binding studies have determined the inhibitor constant (Ki) of epinastine at the H2 receptor to be 2879 nM and the half-maximal inhibitory concentration (IC50) to be 4030 nM. drugbank.comwikipedia.org This affinity is approximately 400 times lower than its affinity for the H1 receptor. hpra.ie DrugBank data classifies epinastine as an antagonist at the histamine H2 receptor. drugbank.com

Alpha-1 and Alpha-2 Adrenergic Receptor Affinity

Epinastine also possesses an affinity for both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. drugbank.comhpra.ie These receptors are involved in regulating various physiological processes, including vascular tone and neurotransmitter release. wikipedia.orgwikipedia.org While specific Ki values for epinastine at the subtypes of these receptors are not as widely reported in publicly available literature, its binding to these receptors is an established part of its pharmacological profile. drugbank.comhpra.ie DrugBank lists epinastine as a binder at the alpha-1A and alpha-2A adrenergic receptor subtypes. drugbank.com

5-HT7 Receptor Agonism

In addition to its antagonist activity at the 5-HT2A receptor, epinastine also interacts with the 5-HT7 receptor. drugbank.comersnet.org In contrast to its action at other receptors, epinastine functions as an agonist at the 5-HT7 receptor. drugbank.com The binding affinity for this receptor has been measured, with a reported Ki value of 33 nM. ersnet.org The stimulation of prejunctional 5-HT receptors, likely of the 5-HT7 subtype, is thought to contribute to epinastine's ability to inhibit cholinergic nerve contractions. ersnet.org

Binding Affinity of Epinastine for Various Receptors
ReceptorActionBinding Affinity (Ki)Reference
Histamine H1Antagonist7.8 nM drugbank.com
Histamine H2Antagonist2879 nM drugbank.com
Alpha-1A AdrenergicBinderData not available drugbank.com
Alpha-2A AdrenergicBinderData not available drugbank.com
5-HT2AAntagonist21 nM ersnet.org
5-HT7Agonist33 nM ersnet.org

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is characterized by a multi-action mechanism that effectively inhibits allergic responses through several distinct pathways. drugbank.comnih.gov This combination of effects makes it a robust agent for managing allergic conditions.

The primary and most potent action is its function as a direct, selective histamine H1 receptor antagonist. hpra.ienih.gov By competitively blocking the H1 receptor, epinastine prevents histamine from initiating the cascade of symptoms associated with allergic reactions, such as itching and vasodilation. drugbank.com

Secondly, epinastine acts as a mast cell stabilizer. nih.govmedchemexpress.com It inhibits the degranulation of mast cells following exposure to an antigen. drugbank.comselleckchem.com This stabilization prevents the release of histamine and other pre-formed and newly synthesized pro-inflammatory mediators (e.g., leukotrienes, PAF, bradykinin) from the mast cell, thereby controlling the initiation and progression of the allergic response. drugbank.comselleckchem.comnih.gov

Thirdly, as detailed previously, epinastine exhibits a broad spectrum of activity against various inflammatory mediators beyond histamine, including activity against leukotrienes and platelet-activating factor (PAF). drugbank.comselleckchem.com

Finally, its interaction with other receptors, such as histamine H2, adrenergic (α1, α2), and serotonin (B10506) (5-HT2, 5-HT7) receptors, contributes to its complex pharmacological profile. drugbank.comhpra.ie For instance, the antagonism of both H1 and H2 receptors may provide more comprehensive protection against histamine-mediated symptoms. nih.gov The culmination of these pharmacodynamic actions—H1 receptor antagonism, mast cell stabilization, and inhibition of various pro-inflammatory mediators—results in the comprehensive suppression of the allergic response. nih.gov A key pharmacodynamic feature is that epinastine does not readily penetrate the blood-brain barrier, which accounts for its non-sedative properties. selleckchem.comhpra.ie

Receptor Occupancy and Functional Antagonism Studies

Functional antagonism studies reveal that epinastine not only blocks histamine receptors but also stabilizes mast cells. smolecule.comnih.gov This stabilization prevents the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators, which is a crucial step in the allergic cascade. drugbank.comsmolecule.comnih.gov Studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor have shown that epinastine produces a concentration-dependent inhibition of the histamine response. arvojournals.org When added simultaneously with histamine, epinastine was the only compound among several tested antihistamines to show significant inhibition. arvojournals.org

Dose-Response Relationships in Pharmacological Models

The inhibitory effects of epinastine on allergic reactions are dose-dependent. In vitro studies have demonstrated that epinastine inhibits histamine release from skin mast cells in a dose-dependent manner. researchgate.net In recombinant CHO-K1 cells expressing the human H4 receptor, epinastine potently inhibited a histamine-mediated increase in intracellular calcium with an IC50 of 0.9 nM. arvojournals.org Similarly, it inhibited the histamine-mediated increase in intracellular cAMP in cells expressing the human H2 receptor with an IC50 of 78 µM. arvojournals.org

Clinical studies have also established a clear dose-response relationship. A study in pediatric patients with atopic dermatitis utilized a population pharmacokinetic (PPK) model to determine appropriate dosing based on body weight, ensuring that drug exposure in children is comparable to that in adults. nih.gov This model helps in optimizing the therapeutic effects of epinastine across different patient populations.

Duration of Pharmacological Effect

Epinastine is characterized by a rapid onset and long duration of action. nih.gov Following topical ophthalmic administration, the onset of action is observed within 3 to 5 minutes. mims.comdrugs.com The pharmacological effect of epinastine has been shown to last for at least 8 hours, which supports a twice-daily dosing regimen. nih.govfda.gov

In a conjunctival antigen challenge (CAC) model, epinastine demonstrated a long duration of action of at least 8 hours. nih.gov Furthermore, in vitro studies have shown that the inhibition of the histamine response by epinastine can persist for up to 24 hours after the drug has been removed, with a half-life of approximately 2-3 hours. arvojournals.org This persistent effect underscores the long-lasting therapeutic benefit of epinastine.

Comparative Pharmacodynamic Profiles with Other Antiallergic Agents

Epinastine has been compared with other antiallergic agents in various studies, highlighting its distinct pharmacodynamic profile.

Comparison with Cetirizine: In studies comparing the dermal pharmacodynamic profiles, epinastine showed a more rapid onset of effect on wheal response compared to cetirizine. researchgate.net However, cetirizine was generally more effective at later time points for both wheal and flare reduction. researchgate.net Both drugs significantly inhibited histamine-induced flare and wheal responses at 2 hours post-administration. researchgate.net While epinastine's effect on histamine release from rat peritoneal exudate cells was significant, cetirizine showed no such effect. researchgate.net

Comparison with Olopatadine, Azelastine, and Ketotifen: In a study using a functional receptor assay, epinastine demonstrated a faster onset of maximal inhibition of the H1 receptor compared to olopatadine and ketotifen. arvojournals.org Epinastine and azelastine reached maximum potency after only 2.5 minutes of pre-incubation, whereas olopatadine and ketotifen required a one-hour pre-incubation to show a significant increase in potency. arvojournals.org In terms of ocular comfort, epinastine was found to be more comfortable upon instillation compared to azelastine and ketotifen. researchgate.net

Comparison with Terfenadine (B1681261): In a comparison of single doses, 20 mg of epinastine was found to be significantly more effective than 60 mg of terfenadine at 4 and 12 hours post-administration. researchgate.net

Inhibition of IgE Secretion: A study comparing the effects of epinastine and azelastine on IgE secretion from hybridoma cells found that both drugs inhibited IgE secretion. nih.gov However, their mechanisms appeared to differ, with azelastine affecting Cε mRNA expression and epinastine potentially acting at a post-transcriptional level. nih.gov

Table 1: Comparative Pharmacodynamic Properties of Epinastine and Other Antihistamines

Feature Epinastine Cetirizine Olopatadine Azelastine Ketotifen Terfenadine
Onset of Action Rapid (3-5 min) mims.comdrugs.com Slower than Epinastine researchgate.net Slower than Epinastine arvojournals.org Rapid arvojournals.org Slower than Epinastine arvojournals.org -
Duration of Action ≥ 8 hours nih.govfda.gov - - - - -
H1 Receptor Inhibition Potent arvojournals.org Potent researchgate.net Less potent than Epinastine arvojournals.org Less potent than Epinastine arvojournals.org Less potent than Epinastine arvojournals.org Less potent than Epinastine researchgate.net
Mast Cell Stabilization Yes smolecule.comnih.gov - - - - -
Ocular Comfort More comfortable researchgate.net - - Less comfortable researchgate.net Less comfortable researchgate.net -

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion properties.

Absorption and Bioavailability Characteristics

Following oral administration, epinastine is rapidly absorbed. nih.gov The time to reach maximum plasma concentration (Tmax) is approximately 2 to 3 hours. mdpi.com The absolute bioavailability of orally administered epinastine is about 40%. drugbank.comnih.govsmolecule.com Systemic absorption after topical ophthalmic application is low. mims.comaap.org Studies have shown that after seven days of twice-daily ophthalmic administration, the average maximum plasma concentration was low (0.04 ± 0.014 ng/mL), and there was no increase in systemic absorption with multiple dosing. fda.gov

Distribution and Protein Binding

Epinastine is 64% bound to plasma proteins. mims.comfda.govaap.org A key characteristic of epinastine is that it does not readily cross the blood-brain barrier, which is why it is classified as a second-generation, non-sedating antihistamine. nih.govdrugs.com This is attributed to its polarity and cationic charge at physiological pH. mdpi.com In rats, epinastine has been found to be distributed into milk. drugs.com

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Reference(s)
Absolute Bioavailability (Oral) ~40% drugbank.comnih.govsmolecule.com
Time to Peak Plasma Concentration (Tmax) ~2-3 hours mdpi.com
Plasma Protein Binding 64% mims.comfda.govaap.org
Systemic Absorption (Topical) Low mims.comaap.org
Blood-Brain Barrier Penetration Does not cross nih.govdrugs.com

Metabolism and Excretion Pathways

The disposition of this compound in the body is characterized by minimal metabolic alteration and a primary reliance on renal excretion. nih.govnih.govhpra.ie This section details the specifics of its metabolic fate and the mechanisms governing its elimination from the system.

Minimal Metabolism (<10%)

Epinastine undergoes very limited metabolism in the human body, with less than 10% of the administered dose being metabolized. nih.govnih.govfda.gov Studies have shown that epinastine is poorly metabolized by human liver microsomes. nih.gov Following a single oral dose of radio-labeled epinastine, the vast majority of the drug is recovered as the unchanged parent compound. nih.gov This low level of metabolism suggests that the drug's activity is primarily attributable to the parent molecule itself, and it minimizes the potential for the formation of active or toxic metabolites. hpra.iemedicines.org.uk While the liver is the principal site for drug metabolism, its role in the clearance of epinastine is minor. mdpi.comnih.gov

Renal Elimination via Active Tubular Secretion

The primary route of elimination for epinastine is through the kidneys, where it is predominantly excreted unchanged. nih.govnih.govhpra.ie Approximately 55% of an intravenously administered dose is recovered in the urine as the parent drug, with about 30% found in the feces. nih.govnih.govfda.gov The renal elimination process is not solely dependent on passive glomerular filtration but is significantly facilitated by active tubular secretion. nih.govnih.govdrugbank.com This active transport mechanism in the renal tubules contributes to the efficient removal of epinastine from the bloodstream into the urine. mhmedical.comksumsc.com

Half-life and Clearance

The pharmacokinetic profile of epinastine is further defined by its half-life and clearance rates. The terminal plasma elimination half-life of epinastine is approximately 12 hours. nih.govnih.govfda.gov However, some studies have reported a slightly shorter half-life of about 8 hours. hpra.iemedicines.org.uk The total systemic clearance of epinastine is approximately 56 liters per hour. nih.govnih.govfda.gov Another reported clearance value is 928 ml/min. hpra.iemedicines.org.uk These parameters indicate a relatively moderate rate of removal from the body. Epinastine is 64% bound to plasma proteins, which influences its distribution and availability for clearance. nih.govnih.govfda.gov

Population Pharmacokinetic Modeling and Analysis

Population pharmacokinetic (PPK) modeling has been employed to analyze the variability in epinastine's pharmacokinetics across different individuals and populations. nih.govscispace.comnih.gov These models help in understanding the factors that influence drug exposure and in optimizing dosing strategies.

A PPK model developed from data including both healthy adults and pediatric patients with atopic dermatitis utilized a two-compartment model with first-order absorption. scispace.comnih.gov This analysis identified body weight, formulation, and food status as significant covariates affecting the oral clearance of epinastine. nih.govnih.gov The volume of distribution of the central compartment was also found to be related to body weight and food status. nih.gov

More recent population pharmacokinetic modeling has explored the influence of genetic factors, specifically cytochrome P450 (CYP) 2D6 phenotypic polymorphisms, on epinastine clearance. nih.govresearchgate.net This research indicated that CYP2D6 phenotype is a valid covariate for the clearance of epinastine from the central compartment. nih.gov The study estimated a decrease in clearance for intermediate and poor metabolizers compared to extensive metabolizers, suggesting that genetic variations in drug-metabolizing enzymes can contribute to inter-individual differences in epinastine exposure. nih.gov

Pharmacokinetic Studies in Specific Populations

Pediatric Population

Pharmacokinetic studies have been conducted to establish the appropriate use of epinastine in children. nih.govscispace.comnih.gov A population pharmacokinetic analysis comparing adults and children concluded that the pharmacokinetics of epinastine are similar between the two groups, with the main difference being attributable to body weight. nih.govscispace.comnih.gov When the dosage was adjusted for body weight, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) in pediatric patients were comparable to those observed in adults receiving a standard dose. nih.govscispace.comnih.gov For instance, in a clinical trial, children weighing between 14 kg and less than 24 kg received a 10 mg dose, while those weighing 24 kg or more received a 20 mg dose. nih.govscispace.com The resulting Cmax and AUC values in these pediatric groups were similar to those in adults who received a 20 mg dose. nih.govscispace.comnih.gov Safety and effectiveness have been established for children three years of age and older. drugs.com

Renal and Hepatic Impairment

Given that epinastine is primarily excreted unchanged by the kidneys, its pharmacokinetics in patients with renal impairment are of clinical importance. hpra.iemedicines.org.uk While specific studies in patients with renal impairment were not extensively detailed in the provided search results, the significant renal elimination pathway suggests that impaired renal function could potentially alter the drug's clearance. fda.gov Post-marketing data from the oral tablet formulation did not indicate any particular safety issues for patients with renal impairment, and therefore no dosage adjustment is currently considered necessary. hpra.ie

Similarly, the impact of hepatic impairment on epinastine pharmacokinetics has been considered. hpra.iemedicines.org.uk Since epinastine undergoes minimal metabolism (less than 10%), hepatic impairment is not expected to significantly alter its pharmacokinetic profile. hpra.iemedicines.org.ukeuropa.eu Post-marketing safety data from the oral tablet formulation did show a higher incidence of adverse reactions in patients with hepatic impairment compared to those without. hpra.iemedicines.org.uk However, considering the very low systemic exposure from topical ophthalmic administration and the minimal metabolism, no dosage adjustment is deemed necessary for patients with hepatic impairment. hpra.iemedicines.org.ukuc.pt

Drug Interactions with this compound: Mechanistic Insights

Formal drug interaction studies with epinastine ophthalmic solution have not been conducted. drugs.comrxlist.com Due to the extremely low systemic concentrations of epinastine following ocular administration, clinically significant drug-drug interactions are not anticipated. hpra.iemedicines.org.uk The minimal metabolism of epinastine further reduces the likelihood of interactions involving metabolic pathways, such as the cytochrome P450 enzyme system. hpra.iemedicines.org.ukmhmedical.com

However, when considering the oral administration of epinastine, there is a theoretical potential for interactions. For instance, combining epinastine with other central nervous system (CNS) depressants, such as alcohol or benzodiazepines, could potentially enhance sedative effects, although epinastine is classified as a non-sedating antihistamine due to its inability to cross the blood-brain barrier. drugbank.comapollohospitals.comnih.gov The concomitant use of multiple antihistamines could also increase the risk of side effects. apollohospitals.com

Interactions Affecting CNS Depression

This compound is recognized for its minimal penetration of the blood-brain barrier, which generally results in a low incidence of central nervous system side effects such as drowsiness. nih.govnih.gov However, the potential for additive CNS depressant effects exists when co-administered with other substances that suppress the central nervous system. Combining epinastine with CNS depressants can enhance effects like drowsiness and sedation. apollohospitals.com

Although systemic absorption of epinastine from ophthalmic solutions is low, caution is still advised. clevelandclinic.org The risk of increased CNS depression is a factor to consider when epinastine is used concurrently with a range of medications. drugbank.com

Table 1: Drug Classes with Potential for Additive CNS Depression with this compound

Drug Class Examples Potential Outcome
Opioids Alfentanil Increased risk of CNS depression. drugbank.com
Benzodiazepines Alprazolam, Bromazepam Increased risk of CNS depression. drugbank.com
Antihistamines (other) Azelastine, Brompheniramine Epinastine may increase the CNS depressant activities of other antihistamines. drugbank.comdrugbank.com
Antipsychotics Aripiprazole, Benperidol Increased risk of CNS depression. drugbank.com
Muscle Relaxants Baclofen May increase the CNS depressant activities of epinastine. drugbank.com
Anesthetics Bupivacaine, Benzocaine Increased risk of CNS depression. drugbank.com
Anticonvulsants Brivaracetam Increased risk of CNS depression. drugbank.com
Sedative-Hypnotics Brotizolam, Butabarbital Increased risk of CNS depression. drugbank.com

It is noteworthy that some substances may have an opposing effect. For instance, Benzphetamine may decrease the sedative activities of epinastine. drugbank.com

Interactions Affecting QTc Prolongation

Prolongation of the QTc interval, a measure of the heart's repolarization time, is a known risk factor for serious ventricular arrhythmias. While epinastine itself is considered to have a low risk of cardiotoxicity, its concomitant use with other drugs that prolong the QTc interval could theoretically increase this risk. nih.govnih.gov The risk of QTc prolongation is an important consideration in patients with pre-existing cardiac conditions or those taking multiple medications.

The systemic concentration of epinastine following ocular administration is extremely low, suggesting that clinically significant effects on QTc are not anticipated in most patients. webmd.com However, a theoretical risk may exist, particularly in susceptible individuals or in cases of higher than normal systemic exposure.

Table 2: Examples of Drugs with Potential for QTc Prolongation Interaction with this compound

Drug Potential Interaction
Acrivastine The risk or severity of QTc prolongation can be increased when epinastine is combined with acrivastine. drugbank.com
Alfuzosin (B1207546) The risk or severity of QTc prolongation can be increased when alfuzosin is combined with epinastine. drugbank.com
Amantadine The risk or severity of QTc prolongation can be increased when epinastine is combined with amantadine. drugbank.com
Amiodarone The metabolism of epinastine can be decreased when combined with amiodarone, potentially increasing the risk of QTc prolongation. drugbank.com
Arformoterol The risk or severity of QTc prolongation can be increased when epinastine is combined with arformoterol. drugbank.com
Arsenic trioxide The risk or severity of QTc prolongation can be increased when epinastine is combined with arsenic trioxide. drugbank.com
Azithromycin The risk or severity of QTc prolongation can be increased when epinastine is combined with azithromycin. drugbank.com
Bedaquiline The risk or severity of QTc prolongation can be increased when epinastine is combined with bedaquiline. drugbank.com

Interactions Affecting Epinastine Metabolism

Research indicates that epinastine undergoes minimal metabolism in humans, with less than 10% of the drug being metabolized. drugbank.com It is primarily excreted unchanged. drugbank.com This low level of metabolism suggests that interactions with drugs that inhibit or induce cytochrome P450 (CYP) enzymes are less likely to have a clinically significant impact on epinastine's plasma concentrations.

Despite the low metabolic rate, some theoretical interactions have been identified.

Table 3: Potential Interactions Affecting Epinastine Metabolism

Interacting Drug/Substance Effect on Epinastine Metabolism
Abiraterone Metabolism of epinastine can be decreased. drugbank.com
Acebutolol Metabolism of epinastine can be decreased. drugbank.com
Adagrasib Metabolism of epinastine can be decreased. drugbank.com
Amiodarone Metabolism of epinastine can be decreased. drugbank.com
Aprepitant Metabolism of epinastine can be decreased. drugbank.com
Armodafinil Metabolism of epinastine can be increased. drugbank.com
Asunaprevir Metabolism of epinastine can be decreased. drugbank.com
Betamethasone Metabolism of epinastine can be increased. drugbank.com
Black cohosh Metabolism of epinastine can be decreased. drugbank.com

Given the low systemic absorption from ophthalmic use, these potential metabolic interactions are generally not expected to be clinically significant. clevelandclinic.orgwebmd.com

Interactions Affecting Absorption of Co-administered Drugs

Epinastine has the potential to decrease the absorption of certain co-administered drugs, which could result in reduced serum concentrations and potentially a decrease in their efficacy. drugbank.com This type of interaction is primarily a concern with oral administration, as drug absorption mainly occurs in the gastrointestinal tract. nih.gov The mechanism can involve direct binding or alterations in gastrointestinal physiology. nih.gov

For the ophthalmic formulation of epinastine, significant effects on the absorption of orally administered drugs are not anticipated due to the low systemic levels of epinastine. webmd.com However, it is a theoretical consideration.

Table 4: Examples of Drugs Whose Absorption May Be Affected by Epinastine

Co-administered Drug Potential Effect
Atazanavir Epinastine can cause a decrease in the absorption of Atazanavir, potentially leading to reduced serum concentration and efficacy. drugbank.com
Bifonazole Epinastine can cause a decrease in the absorption of Bifonazole, potentially leading to reduced serum concentration and efficacy. drugbank.com
Bosutinib Epinastine can cause a decrease in the absorption of Bosutinib, potentially leading to reduced serum concentration and efficacy. drugbank.com

Interactions Affecting Therapeutic Efficacy of Co-administered Drugs

Beyond absorption, epinastine can interact with other drugs in ways that may alter their therapeutic effects. These pharmacodynamic interactions can be antagonistic, where the drugs have opposing effects. europa.eu

A notable example is the interaction with betahistine. The therapeutic efficacy of betahistine, a histamine analogue, can be decreased when used in combination with epinastine, an H1-receptor antagonist. drugbank.com Similarly, the diagnostic effectiveness of benzylpenicilloyl polylysine (B1216035) may be diminished by epinastine. drugbank.com Conversely, some interactions might potentiate the effects of other drugs, though specific examples of epinastine enhancing therapeutic efficacy are less documented.

Given the primary use of epinastine as a topical ophthalmic solution and its minimal systemic absorption, the clinical impact of such interactions on the therapeutic efficacy of systemically administered drugs is expected to be low. clevelandclinic.orgwebmd.com

Preclinical Research on Epinastine Hydrobromide

In Vitro Studies and Experimental Models

In vitro studies have been instrumental in defining the specific molecular and cellular effects of epinastine (B1215162). These experimental models allow for a detailed examination of the compound's interaction with specific receptors, its influence on inflammatory cell function, and its broader impact on the allergic cascade.

Cell-Based Assays for Receptor Affinity and Selectivity

Epinastine demonstrates a high and specific affinity for the histamine (B1213489) H1 receptor, which is its primary mechanism of action. In vitro binding assays have shown that epinastine's affinity for the H1 receptor is significantly higher than for the H2 receptor, by a factor of approximately 400. uni-luebeck.de Functional assays confirm this potent H1-receptor antagonism. For instance, in studies using isolated guinea pig ileum, epinastine's potency in inhibiting histamine-induced contractions exceeded that of terfenadine (B1681261) and astemizole by factors of 142 and 38, respectively. uni-luebeck.de

Further kinetic studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor revealed that epinastine achieves maximum potency rapidly, within 2.5 minutes of pre-incubation. medpath.com When added simultaneously with histamine, only epinastine produced a concentration-dependent inhibition of the histamine response. medpath.com

Beyond histamine receptors, epinastine also shows considerable affinity for α-1, α-2, and 5-HT2 receptors. uni-luebeck.de However, it has a low affinity for cholinergic, dopaminergic, and β-receptors. uni-luebeck.de

Table 1: Receptor Binding Affinity and Functional Potency of Epinastine This table summarizes the receptor binding characteristics and functional inhibitory concentrations of Epinastine from in vitro assays.

ReceptorAssay TypeFindingIC50 Value
Histamine H1Binding AssayHigh Affinity9.8 nM
Histamine H2Binding AssayLow Affinity (400x less than H1)-
Histamine H1Functional Assay (simultaneous application)Concentration-dependent inhibition1.6 µM
Histamine H1Functional Assay (2.5 min pre-incubation)Increased apparent potency38 nM
α-1, α-2, 5-HT2Binding AssayConsiderable Affinity-

Mast Cell and Basophil Degranulation Assays

A key component of epinastine's anti-allergic activity is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. nih.gov In vitro studies have demonstrated that epinastine dose-dependently inhibits histamine release from human skin mast cells stimulated by both immunological (anti-IgE) and non-immunological (A23187) triggers. nih.gov This mast cell stabilizing effect is believed to involve the modulation of delayed chloride channels in the cell membrane, which are crucial for the degranulation process. nih.gov

Interestingly, the effect of epinastine on basophils appears to be more selective. A wide range of epinastine concentrations (1 nmol/l to 100 µmol/l) did not lead to a significant inhibition of histamine release from isolated human basophils. nih.gov However, epinastine was found to significantly suppress the IgE-mediated production of leukotriene C4 (LTC4) from basophils at concentrations greater than 0.1 nmol/l. nih.gov

Table 2: Effect of Epinastine on Mast Cell and Basophil Degranulation This table details the inhibitory effects of Epinastine on the release of mediators from mast cells and basophils in response to various stimuli.

Cell TypeStimulusMediator MeasuredEffect of Epinastine
Human Skin Mast CellsAnti-IgEHistamineDose-dependent inhibition
Human Skin Mast CellsA23187HistamineDose-dependent inhibition
Human BasophilsAnti-IgE, Concanavalin A, A23187, etc.HistamineNo significant inhibition
Human BasophilsIgE-mediatedLeukotriene C4 (LTC4)Significant suppression at >0.1 nmol/l

Studies on Inflammatory Mediator Release (e.g., cytokines, chemokines)

Epinastine has demonstrated the ability to inhibit the release of a variety of pro-inflammatory cytokines and chemokines from different immune cells. In studies using mite allergen-pulsed murine bone marrow-derived dendritic cells, epinastine at concentrations of 25 ng/mL or more significantly inhibited the production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10). nih.gov

Furthermore, epinastine has shown a dose- and time-dependent suppressive effect on the release of Interleukin-8 (IL-8), a chemokine for eosinophils, from eosinophils isolated from atopic individuals. nih.gov This action is suggested to occur at the post-transcriptional level. nih.gov In vitro experiments on eosinophils stimulated with stem cell factor (SCF) also revealed that epinastine suppressed the release of RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted) and Macrophage Inflammatory Protein-1beta (MIP-1β). tudublin.ie

Immune Cell Modulation Studies (e.g., dendritic cells, eosinophils, T-cells)

Epinastine can modulate the function of key immune cells involved in allergic responses. As mentioned, it alters the cytokine profile of dendritic cells (DCs), which are crucial for initiating T-cell responses. By inhibiting the production of Th2-polarizing cytokines like IL-6 and IL-10 while increasing the production of the Th1-promoting cytokine IL-12 from DCs, epinastine may help to shift the immune response away from an allergic phenotype. nih.gov

Epinastine also exerts inhibitory effects on eosinophil activation. tudublin.ie It has been shown to suppress the activation of eosinophils induced by SCF stimulation in vitro. tudublin.ie Furthermore, epinastine can indirectly suppress eosinophil survival by inhibiting the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from nasal epithelial cells. sigmaaldrich.com

Electrophysiological Studies (e.g., HERG channels)

To assess the potential for cardiac side effects, the effect of epinastine on the human ether-a-go-go-related gene (HERG) potassium channel was investigated. These channels are critical for cardiac repolarization, and their blockade by some antihistamines has been linked to cardiac arrhythmias. Electrophysiological studies using Xenopus oocytes expressing HERG channels demonstrated that epinastine has a negligible effect. In stark contrast to terfenadine and astemizole, which suppressed the HERG current with IC50 values of 431 nM and 69 nM respectively, a high concentration of 100 µM epinastine inhibited the HERG current by only 11%. arvojournals.org This provides a molecular basis for the favorable cardiac safety profile of epinastine. arvojournals.org

In Vivo Animal Models of Allergic Disease

The anti-allergic effects of epinastine observed in vitro have been corroborated in various in vivo animal models of allergic disease. These models help to bridge the gap between cellular effects and clinical efficacy.

In a murine model, the intranasal instillation of Dermatophagoides farinae (Der f)-pulsed dendritic cells that had been treated with epinastine in vitro resulted in a significant inhibition of nasal eosinophilia and a reduction in IL-5 levels in nasal lavage fluids. nih.gov This indicates that the immunomodulatory effects of epinastine on dendritic cells are relevant in an in vivo setting and can suppress key features of allergic airway inflammation. nih.gov

Studies using guinea pig models of allergic conjunctivitis have also demonstrated the in vivo efficacy of epinastine. In a histamine-induced conjunctivitis model, a topical epinastine cream strongly inhibited conjunctival vascular permeability in a dose-dependent manner. nih.gov A 0.5% epinastine cream was also effective in suppressing clinical symptom scores and scratching behaviors in an experimental allergic conjunctivitis model. nih.gov Furthermore, the cream significantly inhibited vascular permeability in a passive cutaneous anaphylaxis model in guinea pigs, highlighting its potent and long-lasting inhibitory effects on type I allergic reactions in vivo. nih.gov

Allergic Conjunctivitis Models (e.g., rat, mouse, guinea pig)

Preclinical studies in various animal models have been instrumental in characterizing the anti-allergic properties of epinastine hydrobromide, particularly in the context of allergic conjunctivitis. Guinea pig models have been extensively used to demonstrate the efficacy of epinastine. In histamine-induced conjunctivitis models, topically applied epinastine cream demonstrated a strong, dose-dependent inhibition of conjunctival vascular permeability. nih.govnih.gov The effect of a 0.5% epinastine cream was not only potent but also long-lasting, showing a significantly greater inhibitory effect 24 hours post-application compared to a 0.1% epinastine hydrochloride ophthalmic solution at 8 hours post-administration. nih.govnih.gov This sustained action was observed as early as 15 minutes after application and persisted for over 24 hours. nih.govnih.gov

In ovalbumin-induced allergic conjunctivitis models in guinea pigs, epinastine also proved effective. nih.govarvojournals.org It successfully suppressed clinical symptom scores and reduced scratching bouts associated with the allergic reaction in the conjunctiva. nih.gov These models are designed to mimic the signs and symptoms of human allergic conjunctivitis, including eye redness, edema, and itching, thereby providing a valuable platform to objectively evaluate the therapeutic potential of anti-allergic compounds. arvojournals.org

Studies in rabbits have also been conducted to understand the distribution of epinastine. Following the application of epinastine cream to the eyelid, the compound was found to gradually permeate the eyelid tissue and was retained in the conjunctiva for an extended period of 8 to 24 hours, suggesting that this route of administration could be a viable option for long-acting formulations for allergic conjunctivitis. nih.gov

Animal ModelType of Allergic Conjunctivitis ModelKey Findings for this compoundReference
Guinea PigHistamine-InducedStrong, dose-dependent inhibition of conjunctival vascular permeability. Sustained effect for over 24 hours. nih.govnih.gov
Guinea PigOvalbumin-InducedSuppressed clinical symptom scores and ameliorated scratching bouts. nih.gov
RabbitDrug Distribution StudyGradual permeation through the eyelid and retention in the conjunctiva for 8-24 hours. nih.gov

Models of Histamine-Induced Reactions (e.g., skin, lung)

Epinastine's potent antihistaminic activity has been demonstrated in preclinical models of histamine-induced reactions in the skin. Both epinastine and cetirizine (B192768), another second-generation antihistamine, have been shown to significantly inhibit histamine-induced flare and wheal responses in the skin following oral administration when compared to a placebo. cambridgemedchemconsulting.com The inhibitory effects on the flare response were long-lasting, continuing for up to 24 hours. cambridgemedchemconsulting.com Similarly, a clear and significant inhibition of the wheal response was observed between 2 to 8 hours post-administration. cambridgemedchemconsulting.com Furthermore, the itching sensation induced by histamine was markedly or completely suppressed during this timeframe. cambridgemedchemconsulting.com

In the context of the lung, while direct preclinical studies on epinastine in histamine-induced lung reactions are not extensively detailed in the provided search results, the well-established role of histamine in bronchoconstriction in animal models like the guinea pig provides a basis for the therapeutic rationale of antihistamines in allergic airway diseases. nih.gov

Models of Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR) is a key feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. nih.gov Animal models are crucial for investigating potential therapeutic agents that can modulate this response. While specific preclinical data on epinastine's effect on AHR is limited in the provided search results, a study on a similar antihistamine, azelastine (B1213491), offers some insight. In a mouse model, intratracheal instillation of lipopolysaccharide (LPS) was used to induce airway inflammation and a significant increase in bronchial hyperresponsiveness to methacholine. nih.gov Azelastine was found to significantly inhibit this methacholine responsiveness in the LPS-infused mice. nih.gov This suggests that antihistamines with anti-inflammatory properties may have a beneficial role in attenuating airway hyperresponsiveness. nih.gov

Studies on Pruritus and Scratching Behavior

Pruritus, or itching, is a hallmark symptom of many allergic conditions. The efficacy of epinastine in mitigating this symptom has been evaluated in preclinical models of scratching behavior. In a study using ICR mice, skin-scratching stimulation was used to induce self-scratching behavior, which is associated with an increase in the release of substance P from sensory nerve fibers in the skin. medpath.com Oral administration of epinastine hydrochloride led to a significant decrease in self-scratching behavior. medpath.com This effect was linked to the inhibition of mast cell degranulation by attenuating the release of substance P from sensory nerve fibers. medpath.com These findings suggest that epinastine can be effective in controlling the itch-scratch cycle that exacerbates chronic inflammatory skin diseases. medpath.comresearchgate.net

Animal ModelModel of Pruritus/ScratchingEffect of this compoundMechanism of ActionReference
ICR MiceSkin-scratching stimulationSignificantly decreased self-scratching behavior.Inhibited mast cell degranulation by attenuating substance P release from sensory nerve fibers. medpath.com

Investigations into Systemic Allergic Responses

The therapeutic potential of epinastine extends to systemic allergic reactions, as demonstrated in the passive cutaneous anaphylaxis (PCA) model. The PCA model is a widely used in vivo assay to study Type I hypersensitivity reactions, which are IgE-mediated. creative-biolabs.com In a study utilizing guinea pigs, epinastine cream applied to the dorsal skin significantly inhibited vascular permeability in an ovalbumin-induced passive cutaneous anaphylaxis model. nih.gov This indicates that epinastine can effectively suppress systemic allergic reactions in the skin. The PCA reaction in rats, induced by homologous reagin-like antibodies, is known to be accompanied by the degranulation of mast cells, a process that is inhibited by certain anti-allergic compounds. nih.gov

Toxicology and Safety Pharmacology in Preclinical Studies

Genotoxicity and Mutagenicity Assessments

A comprehensive evaluation of the genotoxic and mutagenic potential of epinastine has been conducted through a battery of in vitro and in vivo assays. Epinastine was found to be negative for mutagenicity in the Ames/Salmonella assay. medpath.com The Ames test is a widely used method that utilizes bacteria to assess whether a chemical can cause mutations in the DNA. cambridgemedchemconsulting.com

In addition to the Ames test, epinastine was evaluated in an in vitro chromosome aberration assay using human lymphocytes and was also found to be negative. medpath.com Furthermore, in vivo clastogenicity studies, which assess the potential to cause structural damage to chromosomes, were conducted. These included the mouse micronucleus assay and a chromosome aberration assay in Chinese hamsters, both of which yielded negative results for epinastine. medpath.com However, another review noted that while epinastine was not carcinogenic, it did induce chromosomal aberrations in vitro. researchgate.net

Assay TypeTest SystemResult for EpinastineReference
MutagenicityAmes/Salmonella AssayNegative medpath.com
Clastogenicity (in vitro)Chromosome Aberration Assay (Human Lymphocytes)Negative medpath.com
Clastogenicity (in vivo)Mouse Micronucleus AssayNegative medpath.com
Clastogenicity (in vivo)Chromosome Aberration Assay (Chinese Hamsters)Negative medpath.com
CarcinogenicityNot specifiedNot carcinogenic researchgate.net
Clastogenicity (in vitro)Not specifiedPositive for chromosomal aberrations researchgate.net

Carcinogenicity Studies

Long-term studies in animals have been conducted to evaluate the carcinogenic potential of epinastine. In these studies, epinastine was administered in the diet to mice for 18 months and to rats for 2 years. The compound did not exhibit any carcinogenic effects in either species at doses up to 40 mg/kg. fda.reportfda.govfda.gov This dose is approximately 30,000 times higher than the maximum recommended ocular human dose (MROHD) of 0.0014 mg/kg/day, assuming complete absorption in both animals and humans. fda.reportfda.govfda.gov

Additionally, a range of in vitro and in vivo studies were performed to assess the mutagenic and clastogenic potential of epinastine. Newly synthesized batches of epinastine tested negative for mutagenicity in the Ames/Salmonella assay and in an in vitro chromosome aberration assay using human lymphocytes. fda.reportfda.govfda.gov While some early batches from the 1980s showed positive results in two in vitro chromosomal aberration studies, subsequent in vivo clastogenicity tests, including a mouse micronucleus assay and a chromosome aberration assay in Chinese hamsters, were negative. fda.reportfda.govfda.gov Epinastine also tested negative in the Syrian hamster embryo cell transformation assay, the V79/HGPRT mammalian cell point mutation assay, and an in vivo/in vitro unscheduled DNA synthesis assay in rat primary hepatocytes. fda.reportfda.gov

Table 1: Summary of Carcinogenicity and Mutagenicity Studies on Epinastine
Study TypeSpecies/SystemDuration/MethodKey FindingsReference
CarcinogenicityMice18-month dietary studyNot carcinogenic at doses up to 40 mg/kg fda.reportfda.govfda.gov
CarcinogenicityRats2-year dietary studyNot carcinogenic at doses up to 40 mg/kg fda.reportfda.govfda.gov
MutagenicityS. typhimurium, E. coliAmes/Salmonella assayNegative fda.reportfda.govfda.gov
Chromosomal AberrationHuman Lymphocytes (in vitro)-Negative (newly synthesized batches) fda.reportfda.govfda.gov
Chinese Hamsters (in vivo)-Negative fda.reportfda.gov
ClastogenicityMice (in vivo)Micronucleus AssayNegative fda.reportfda.gov

Reproductive and Developmental Toxicity Studies

The effects of epinastine on fertility and embryonic development have been investigated in animal models.

Fertility: In fertility studies conducted in rats, epinastine had no effect on the fertility of males. fda.reportfda.govfda.gov However, a decrease in fertility was observed in female rats at an oral dose of epinastine that was approximately 90,000 times the MROHD. fda.reportfda.govfda.gov

Developmental Toxicity: Embryofetal development studies were conducted in pregnant rats and rabbits. In rats, maternal toxicity was noted at an oral dose approximately 150,000 times the MROHD, but there were no adverse effects on the developing embryo or fetus. fda.reportfda.govfda.gov In pregnant rabbits, oral administration of epinastine at a dose approximately 55,000 times the MROHD resulted in total fetal resorptions and abortion. fda.reportfda.govfda.gov Importantly, no drug-induced teratogenic effects were observed in either the rat or rabbit studies. fda.reportfda.govfda.govnih.gov In a perinatal and postnatal study in rats, oral administration of epinastine to pregnant dams resulted in reduced body weight gain in their pups at a dose approximately 90,000 times the MROHD. fda.reportfda.govfda.gov

Table 2: Summary of Reproductive and Developmental Toxicity Findings for Epinastine
Study TypeSpeciesDose Level (vs. MROHD)FindingsReference
FertilityMale RatsNot specifiedNo effect on fertility fda.reportfda.govfda.gov
Female Rats~90,000xDecreased fertility fda.reportfda.govfda.gov
Embryofetal DevelopmentRats~150,000xMaternal toxicity; no embryofetal effects or teratogenicity fda.reportfda.govfda.gov
Rabbits~55,000xTotal resorptions and abortion; no teratogenicity fda.reportfda.govfda.gov
Perinatal/Postnatal DevelopmentRats~90,000xReduced pup body weight gain fda.reportfda.govfda.gov

Cardiovascular Safety Pharmacology

A key safety consideration for some second-generation antihistamines has been the potential for adverse cardiovascular effects, specifically cardiac arrhythmias resulting from the blockade of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) channel. medpath.com Electrophysiological studies have been conducted to assess the effect of epinastine on this specific cardiac potassium channel. The results from these studies demonstrated that epinastine does not inhibit the hERG channel, even at concentrations significantly higher than those at which other antihistamines, such as terfenadine and astemizole, have shown marked inhibition. medpath.com This lack of effect on the hERG channel indicates a low risk of epinastine-induced cardiac repolarization abnormalities. medpath.com

Clinical Research on Epinastine Hydrobromide

Therapeutic Efficacy in Allergic Conditions

Allergic Conjunctivitis (Seasonal, Perennial, Vernal, Atopic)

Epinastine (B1215162) hydrobromide is an approved treatment for various forms of allergic conjunctivitis, a condition that encompasses seasonal allergic conjunctivitis (SAC), perennial allergic conjunctivitis (PAC), vernal keratoconjunctivitis (VKC), and atopic keratoconjunctivitis (AKC). nih.gov Clinical studies have consistently demonstrated its efficacy in managing the signs and symptoms of these ocular allergic disorders.

For seasonal allergic conjunctivitis (SAC) , which is triggered by seasonal allergens like pollen, epinastine has shown significant superiority to placebo in large-scale environmental field studies. medpath.com Similarly, it is indicated for perennial allergic conjunctivitis (PAC) , a year-round condition often caused by indoor allergens. A prospective study on patients with PAC who were dependent on antihistamine eye drops found that the introduction of a 0.5% topical epinastine eyelid cream led to a significant decrease in ocular itch scores from baseline to the next morning.

In more severe forms of allergic conjunctivitis, such as vernal keratoconjunctivitis (VKC) , a chronic bilateral inflammation of the conjunctiva, epinastine has also shown therapeutic potential. A case report involving a pediatric patient with VKC who had poor adherence to conventional eye drops demonstrated that a transition to a 0.5% epinastine eyelid cream resulted in improved adherence and partial resolution of symptoms.

For atopic keratoconjunctivitis (AKC) , a severe and chronic allergic eye disease often associated with atopic dermatitis, epinastine has also been studied. A case series on patients with AKC treated with a once-daily 0.5% epinastine topical eyelid cream reported rapid symptom improvement, with significant reductions in ocular pruritus, conjunctival hyperemia, and eyelid dermatitis. By the fourth week of treatment, allergic conjunctivitis severity scores had markedly improved in all cases.

The Conjunctival Allergen Challenge (CAC) model is a standardized method used in clinical trials to evaluate the efficacy of anti-allergic eye drops. In this model, a specific allergen is instilled into the eye of an allergic individual to induce a controlled allergic reaction. Numerous CAC studies have been conducted to assess the performance of epinastine hydrobromide.

These studies have consistently shown that epinastine is significantly more effective than a vehicle (placebo) at inhibiting the primary signs and symptoms of allergic conjunctivitis, namely ocular itching and conjunctival hyperemia. In one single-center, double-masked, vehicle-controlled Phase III clinical trial, epinastine significantly reduced the severity of both ocular itching and conjunctival hyperemia at all measured timepoints post-allergen challenge. This superiority to placebo has been demonstrated in CAC tests using various allergens, including cedar and birch pollen.

A Phase III CAC trial in Japan also confirmed the superiority of an epinastine eyelid cream formulation over a placebo cream in reducing scores for pruritus and conjunctival hyperemia, which are two of the main symptoms of allergic conjunctivitis. nih.gov

Clinical trials have quantified the efficacy of this compound by measuring the reduction in various symptom scores. The primary endpoints in these studies are typically ocular itching and conjunctival redness (hyperemia), with secondary endpoints including tearing, eyelid swelling, and chemosis (swelling of the conjunctiva).

In a paired-eye analysis within a CAC study, epinastine-treated eyes showed a statistically significant reduction in the severity of ocular itching and conjunctival hyperemia compared to vehicle-treated eyes at all timepoints. The study also documented significant reductions in ciliary and episcleral hyperemia, chemosis, and eyelid swelling. Furthermore, the percentage of eyes experiencing tearing was significantly lower with epinastine compared to the vehicle.

Another study utilizing advanced medical imaging technology demonstrated that epinastine visibly prevents swelling (edema) following an allergen challenge.

Table 1: Reduction in Allergic Conjunctivitis Symptoms with Epinastine vs. Vehicle (CAC Model)

Symptom Epinastine Treatment Outcome Statistical Significance (p-value)
Ocular Itching Significantly reduced severity vs. vehicle <0.001
Conjunctival Hyperemia Significantly reduced severity vs. vehicle <0.001
Ciliary Hyperemia Reduced severity vs. vehicle ≤0.009
Episcleral Hyperemia Reduced severity vs. vehicle ≤0.009
Chemosis Reduced severity vs. vehicle ≤0.009
Eyelid Swelling Significantly reduced severity vs. vehicle <0.001
Tearing Significantly lower percentage of eyes vs. vehicle ≤0.021

A key advantage of this compound highlighted in clinical research is its rapid onset and long duration of action. CAC model studies are particularly useful for determining these pharmacokinetic properties.

Research has demonstrated that the onset of action for epinastine is remarkably fast, with symptom relief beginning within 3 to 5 minutes after administration and prior to allergen challenge. medpath.comresearchgate.netwithpower.com This provides immediate relief for patients experiencing acute allergic symptoms.

The duration of action has been shown to be at least 8 hours, and some studies suggest it can extend up to 12 hours. nih.gov This sustained efficacy allows for a convenient dosing regimen. In one study, a single instillation of epinastine 8 hours before an allergen challenge still resulted in a significant reduction of multiple allergic signs and symptoms compared to a vehicle. researchgate.net

This compound has been compared with other topical anti-allergic agents in several clinical trials.

Olopatadine (B1677272): In a CAC model study directly comparing olopatadine 0.1% and epinastine 0.05%, olopatadine-treated eyes exhibited significantly lower mean itching and conjunctival redness scores. njppp.com However, another study evaluating seasonal treatment found that 0.05% epinastine and 0.1% olopatadine were equally effective for patients with allergic conjunctivitis, with no significant difference in objective and subjective symptoms between the two groups at each time point. nih.gov That same study suggested that for preseasonal therapy, 0.05% epinastine may be more effective than 0.1% olopatadine. nih.gov A separate CAC study concluded that epinastine demonstrated noninferiority to olopatadine for ocular itching and conjunctival hyperemia.

Ketotifen (B1218977): One comparative study found that while both epinastine and ketotifen were effective, epinastine was more effective in relieving papillary reaction and ocular itching. Another analysis noted that epinastine has a faster onset of action and a higher treatment success rate after 7 days compared to ketotifen.

Azelastine (B1213491): Both epinastine and azelastine are recognized as effective dual-action agents. Clinical considerations when choosing between them often involve the side effect profile, as epinastine is reported to have fewer complaints of taste perversion and stinging upon application.

Table 2: Comparative Efficacy of Ophthalmic Antihistamines

Comparator Study Design Key Finding
Olopatadine CAC Model Olopatadine showed significantly lower itching and redness scores. njppp.com
Olopatadine Seasonal/Preseasonal Equally effective in seasonal treatment; Epinastine potentially more effective in preseasonal therapy. nih.gov
Ketotifen Comparative Study Epinastine was more effective for papillary reaction and ocular itching.
Azelastine Therapeutic Class Review Both are effective dual-action agents; Epinastine may be preferred based on tolerability.

Chronic Urticaria

Beyond ophthalmic applications, oral formulations of epinastine have been utilized in several countries for systemic allergic conditions. Clinical research has shown that epinastine is remarkably effective in the treatment of various dermatological diseases, including chronic urticaria. Chronic urticaria, also known as chronic spontaneous urticaria, is characterized by the recurrent appearance of wheals, angioedema, or both for six weeks or more.

While detailed data from specific large-scale, placebo-controlled trials on epinastine for chronic urticaria is not as extensively published in English literature as its ophthalmic counterpart, its efficacy is acknowledged. A review of its clinical applications noted its effectiveness for this condition. Second-generation H1-antihistamines are the first-line therapy for chronic urticaria, and epinastine falls within this therapeutic class.

Allergic Rhinitis

Clinical investigation into the efficacy of this compound for allergic rhinitis has primarily focused on a nasal spray formulation. A Phase 2 clinical trial for seasonal allergic rhinitis (SAR) indicated that an epinastine nasal spray was effective and well-tolerated. fda.gov However, a subsequent 14-day, randomized, double-blind Phase 3 trial involving 798 patients with documented SAR did not meet its primary endpoint. In this larger study, two concentrations of epinastine (0.10% and 0.15%) did not achieve statistical significance compared to placebo for the primary efficacy endpoint, which was the average change from baseline in the reflective Total Nasal Symptom Score (TNSS), a composite score of runny nose, itchy nose, and sneezing. Despite not meeting the primary efficacy endpoint, the drug was reported to be well-tolerated with no safety concerns identified in the trial. Following these results, the development of epinastine nasal spray for the treatment of rhinitis in the United States and Canada was discontinued.

Another clinical study, NCT01382654, was a Phase 2 trial designed to examine the tolerability of two formulations and two dose concentrations of epinastine nasal spray and compare patient preference with an existing treatment, azelastine nasal solution. researchgate.netnih.gov

Atopic Dermatitis

This compound has shown promise in the management of atopic dermatitis, one of the most common chronic inflammatory skin diseases characterized by intense pruritus.

A randomized trial was conducted to measure the concentration of epinastine hydrochloride in the skin of 79 patients with atopic dermatitis. The results demonstrated that epinastine is distributed to the skin in high concentrations, comparable to levels found in plasma. These concentrations were deemed sufficient to exert its pharmacological effects. The study also found a significant decrease in pruritus in patients administered epinastine compared to those who received chlorpheniramine, suggesting that epinastine is likely to be more clinically effective than chlorpheniramine in atopic dermatitis.

Furthermore, a Phase 3, double-blind comparative study (NCT02182557) evaluated the efficacy and safety of WAL 801 CL (epinastine hydrochloride) Dry Syrup in pediatric patients with atopic dermatitis. The primary objective was to investigate the efficacy on pruritus and confirm the non-inferiority of epinastine compared to ketotifen fumarate dry syrup. clinconnect.ioclinconnect.ioboehringer-ingelheim.com The study concluded that the non-inferiority of epinastine dry syrup to ketotifen fumarate dry syrup in improving pruritus was confirmed. boehringer-ingelheim.com The incidence of somnolence was notably lower in the epinastine group compared to the ketotifen group. boehringer-ingelheim.com Another Phase 3 trial (NCT02182570) also investigated WAL 801 CL Dry Syrup in pediatric atopic dermatitis patients. drugbank.com

A case series reported on the use of a novel 0.5% epinastine topical eyelid cream in three patients with allergic conjunctivitis and atopic dermatitis. All patients showed rapid improvement in symptoms, with significant reductions in ocular pruritus, conjunctival hyperemia, and eyelid dermatitis. nih.gov By week four, allergic conjunctivitis severity scores had markedly improved in all cases, and no adverse effects were observed. nih.gov

Other Pruritic Dermatoses

The efficacy of oral epinastine in treating chronic itching skin diseases resistant to therapy has been evaluated in a study involving 32 adult patients. nih.gov Participants were treated with either 20mg/day or 40mg/day of oral epinastine for four weeks. The study reported a significant improvement in both skin eruption and itching in 92% of the patients after the four-week treatment period. nih.gov Notably, no side effects such as drowsiness were observed in either dosage group. These findings suggest that oral epinastine may be an effective and safe therapeutic option for patients with uncontrollable chronic pruritic dermatoses. The study included patients with chronic urticaria, atopic dermatitis, prurigo, and psoriasis. researchgate.netnih.gov

Clinical Safety and Tolerability Assessments

Ocular and Systemic Adverse Events Profiles

The safety and tolerability of this compound have been assessed in numerous clinical trials, particularly for its ophthalmic formulation.

Ocular Adverse Events: In clinical studies of epinastine hydrochloride ophthalmic solution 0.05%, the most frequently reported ocular adverse reactions, occurring in approximately 1-10% of patients, were a burning sensation in the eye, folliculosis, hyperemia, and pruritus. fda.gov These events were generally self-limited.

Systemic Adverse Events: Systemic side effects with the ophthalmic solution are infrequent due to low systemic absorption. The most commonly reported non-ocular adverse reactions were infections (such as cold symptoms and upper respiratory infections), seen in approximately 10% of patients, and headache, rhinitis, sinusitis, increased cough, and pharyngitis, which were reported in approximately 1-3% of patients. fda.gov Some of these reported reactions were similar to the underlying allergic conditions being studied.

For oral formulations used in the treatment of chronic itching skin diseases, a study reported no significant side effects, including drowsiness, at doses of 20mg/day or 40mg/day. nih.gov

The table below summarizes the most frequently reported adverse reactions from clinical trials of epinastine hydrochloride ophthalmic solution 0.05%.

Adverse Reaction CategorySpecific Adverse ReactionIncidence Rate
Ocular Burning sensation in the eye1-10%
Folliculosis1-10%
Hyperemia1-10%
Pruritus1-10%
Non-Ocular (Systemic) Infection (cold, upper respiratory)~10%
Headache1-3%
Rhinitis1-3%
Sinusitis1-3%
Increased Cough1-3%
Pharyngitis1-3%

CNS Effects and Sedation Potential

A key characteristic of this compound as a second-generation antihistamine is its low potential for causing central nervous system (CNS) effects, including sedation and drowsiness. researchgate.net This favorable profile is attributed to its molecular properties that limit its ability to cross the blood-brain barrier. researchgate.net

Studies have shown that epinastine has minimal penetration into the CNS. researchgate.net An electroencephalogram (EEG) study that measured changes in the brain's electrical activity associated with drowsiness found no such changes induced by epinastine, in contrast to a marked increase observed after administration of ketotifen, a first-generation antihistamine. researchgate.net Furthermore, positron emission tomography (PET) scan studies, which can quantify the extent of a drug's entry into the brain, have demonstrated that epinastine hardly penetrates the blood-brain barrier. researchgate.net

In a clinical study evaluating oral epinastine for chronic itching skin diseases, no instances of drowsiness were reported, even at a daily dose of 40mg. nih.gov This lack of sedative effect is a significant advantage, particularly for patients who need to remain alert for daily activities such as driving or operating machinery. The non-sedating nature of epinastine is a consistent finding across various clinical evaluations. researchgate.net

Cardiac Safety (e.g., QTc interval)

The cardiac safety of antihistamines, particularly concerning the prolongation of the QT interval, has been a significant area of clinical investigation. The QT interval represents the time for ventricular depolarization and repolarization; a prolonged interval can increase the risk of ventricular arrhythmias.

For epinastine, non-clinical and clinical data suggest a favorable cardiac safety profile. In preclinical studies, epinastine demonstrated a significantly lower potential for cardiotoxicity compared to earlier second-generation antihistamines like terfenadine (B1681261) and astemizole. One study noted that epinastine does not suppress the delayed rectifier potassium current (IKr or HERG channel), a key mechanism through which some drugs prolong the QT interval researchgate.net. This finding is consistent with clinical observations that epinastine is not associated with QT prolongation researchgate.net.

Further research in cynomolgus monkeys provided comparative data on the plasma concentrations required to induce QTc prolongation. The findings indicated a wide safety margin for epinastine.

CompoundMinimum Plasma Concentration Causing QTc Prolongation
Epinastine > 3600 ng/ml
Terfenadine85 ng/ml
Astemizole35 ng/ml
Data sourced from a comparative cardiotoxicity study in cynomolgus monkeys. researchgate.net

While some drug interaction databases may list epinastine as a potential QTc prolonging agent, this is often a broad classification for the antihistamine class. Specific evidence from a European review on the arrhythmogenic potential of various drugs classified epinastine in the "green" category, indicating a low risk for causing arrhythmias europa.eu. These studies collectively suggest that this compound has a low risk of cardiotoxicity at therapeutic doses researchgate.net.

Tolerability in Specific Patient Populations (e.g., pediatric, geriatric)

The tolerability of this compound has been evaluated in specific patient populations, including pediatric and geriatric individuals, to ensure its suitability across different age groups.

Pediatric Population Clinical trials have included pediatric patients, establishing the tolerability of ophthalmic epinastine in this group. In a large environmental, randomized controlled trial of epinastine for seasonal allergic conjunctivitis, the study population included patients aged 9 years and older researchgate.net. A specific post-marketing surveillance study in Japan was conducted to investigate the real-world safety of epinastine hydrochloride ophthalmic solution 0.1% in pediatric patients under 12 years old. The study observed 329 patients and reported no adverse drug reactions, concluding a favorable benefit-risk balance for this population.

Patient PopulationNumber of PatientsKey Tolerability Finding
Pediatric (<12 years)329No adverse drug reactions observed in a real-world safety investigation.
Geriatric(Included in broader trials)No overall differences in safety or effectiveness compared to younger patients drugbank.com.

Clinical Trial Methodologies and Study Designs

The clinical development of this compound has been supported by robust and standardized clinical trial methodologies designed to rigorously assess its efficacy and safety.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) form the cornerstone of the clinical evidence for epinastine. In these studies, patients are randomly assigned to receive either epinastine, a placebo (vehicle), or an active comparator. For instance, in a large, multicenter trial for seasonal allergic conjunctivitis, 298 patients were randomized in a 2:2:1 ratio to receive epinastine hydrochloride 0.05%, levocabastine hydrochloride 0.05%, or the vehicle of epinastine, respectively researchgate.net. This randomization process is crucial for minimizing selection bias and ensuring that the different treatment groups are comparable at the start of the trial, thereby allowing for a valid comparison of the treatment effects.

Double-Masked and Vehicle-Controlled Designs

To further reduce bias, epinastine trials have consistently employed double-masked and vehicle-controlled designs researchgate.netnih.govdrugbank.com. "Double-masked" (or double-blind) means that neither the trial participants nor the investigators are aware of which treatment the participant is receiving. This prevents perceptions and expectations from influencing the reporting of symptoms or the assessment of clinical signs.

The use of a "vehicle-controlled" design is the standard for ophthalmic studies. The vehicle is the formulation of the eye drop without the active ingredient (this compound). By comparing the active drug to its vehicle, researchers can isolate the effects of epinastine itself, separating them from any potential effects of the eye drop solution drugbank.com.

Ocular Antigen Challenge Models in Clinical Settings

The Conjunctival Allergen Challenge (CAC) model is a specialized and validated clinical trial methodology used extensively in the evaluation of anti-allergic ophthalmic agents like epinastine nih.govdrugbank.comnih.gov. The CAC model provides a controlled environment to assess the efficacy, onset, and duration of action of a drug.

In a typical CAC study, individuals with a known history of allergic conjunctivitis are enrolled. An allergen to which they are sensitive is instilled into the eye to provoke an allergic reaction. In these trials, one eye may receive epinastine while the contralateral eye receives a vehicle, allowing for a direct, paired-eye comparison nih.govdrugbank.com. Key allergy signs and symptoms, such as ocular itching and conjunctival hyperemia, are then graded by both the patient and the investigator at specific time points (e.g., 3, 5, and 10 minutes post-challenge) to measure the drug's effectiveness in preventing or reducing the allergic response nih.gov.

Bioequivalence Studies for Oral Formulations

While ophthalmic solutions are the most common formulation in many regions, oral formulations of epinastine (tablets and syrups) are available in countries such as Japan and Korea nih.govnih.gov. Bioequivalence studies are essential to compare a generic drug product against a reference product to ensure they are pharmaceutically equivalent and have similar bioavailability.

A bioequivalence study of two 10 mg epinastine hydrochloride tablets (S-napine and the reference product, Alesion®) was conducted in 26 healthy male subjects. The study utilized a randomized, single-dose, two-period crossover design. Following administration of a 20 mg dose, key pharmacokinetic parameters were measured to assess bioequivalence. The 90% confidence intervals for the primary parameters fell within the standard acceptance range of 80% to 125% koreascience.kr.

Pharmacokinetic Parameter90% Confidence IntervalResult
AUCt (Area under the curve)log 0.95 – log 1.12Bioequivalent
Cmax (Maximum concentration)log 0.93 – log 1.10Bioequivalent
Results from a bioequivalence study of two 10 mg epinastine oral tablet formulations. koreascience.kr

Additionally, a bioequivalence study comparing a 20 mg epinastine dry syrup formulation to a 20 mg tablet was performed in 18 healthy male subjects using a crossover design, supporting the development of pediatric-friendly formulations nih.gov.

Analytical Methodologies for Epinastine Hydrobromide Research

Quantitative Determination in Biological Samples

The quantitative analysis of Epinastine (B1215162) Hydrobromide in biological matrices, such as plasma and serum, is crucial for pharmacokinetic and bioequivalence studies. A variety of analytical methodologies have been developed and validated for this purpose, ranging from chromatographic to spectrophotometric and electrochemical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of epinastine in biological samples and pharmaceutical formulations. researchgate.netresearchgate.net These methods typically employ a reversed-phase approach, most commonly using a C18 column for separation. researchgate.netresearchgate.netnih.gov

The mobile phase in these separations usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like potassium dihydrogen orthophosphate or ammonium acetate. researchgate.netjocpr.com The pH of the buffer is often adjusted to optimize the peak shape and retention time of epinastine. researchgate.netresearchgate.net Detection is commonly carried out using a UV detector at wavelengths ranging from 210 nm to 262 nm. researchgate.netjocpr.com Some methods incorporate an internal standard, such as methyl paraben or tinidazole, to improve accuracy and precision. researchgate.netjocpr.com The retention time for Epinastine Hydrochloride has been reported to be around 3.5 minutes under specific conditions. researchgate.net Linearity for HPLC methods has been established in ranges from 2-200 µg/ml and 20-100 µg/ml, demonstrating suitability for quantitative analysis. researchgate.netjocpr.com

ColumnMobile PhaseFlow RateDetection WavelengthLinearity RangeInternal StandardSource
Reversed-phase C18 (150x4.6 mm, 5µm)Aqueous phase (sodium pentanesulfonate monohydrate and potassium dihydrogen orthophosphate, pH 4.5) and Organic phase (acetonitrile and methanol 4:1) in a 60:40 v/v ratio1.0 ml/min220 nm2-200 µg/mlNot Specified researchgate.net
Reversed-phase RP-180.3% triethylamine (pH 4.0 with orthophosphoric acid)-methanol (60:40, v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
Not SpecifiedAcetonitrile: 0.1 M ammonium acetate buffer (40:60 v/v)1 ml/min262 nm20-100 µg/mlMethyl paraben jocpr.com
HYPERSIL C18 (4.6 mm × 150 mm, 7 μm)Acetonitrile-0.05 mol·L-1 KH2PO4 (30:70, pH 3.5)Not Specified210 nm1.0625 to 34.000 ng·mL-1Tinidazole (TDZ) researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices like human plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed. nih.govnih.gov This advanced technique allows for the simultaneous measurement of epinastine and its metabolites, such as 9,13b-dehydroepinastine. nih.govdoi.org The method offers a significantly lower limit of quantification (LLOQ) compared to HPLC-UV methods, with reported LLOQs as low as 0.1 ng/mL and 0.02 ng/mL. nih.govnih.gov

Separation is achieved on a C18 column, and quantification is performed using a triple-quadrupole mass spectrometer. nih.gov The UPLC-MS/MS method demonstrates excellent linearity, with correlation coefficients (r²) greater than 0.99 over concentration ranges like 0.1-50 ng/ml. nih.gov The enhanced sensitivity of this method is crucial for accurately capturing the pharmacokinetic profile of epinastine, especially during the early absorption and terminal elimination phases. nih.gov

Analyte(s)MatrixLLOQLinearity RangeCorrelation Coefficient (r²)Source
EpinastineHuman Plasma0.02 ng/mLNot SpecifiedNot Specified nih.gov
Epinastine and 9,13b-dehydroepinastineHuman Plasma0.1 ng/mL0.1-50 ng/ml>0.99 nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful bioanalytical technique for quantifying drugs in biological samples. ijper.org The UPLC-MS/MS methods described for epinastine are a high-resolution form of LC-MS/MS. nih.govnih.gov The general principle involves coupling the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov Sample preparation for LC-MS/MS analysis in biological matrices often involves protein precipitation or liquid-liquid extraction to isolate the target analyte from interferences. ijper.orgpensoft.net For instance, a common procedure involves precipitating plasma proteins with acetonitrile. researchgate.net The use of an internal standard is a standard practice to ensure accuracy. ijper.org The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of analytes, making it ideal for pharmacokinetic studies. pensoft.net

Spectrophotometric Methods (Difference Spectrophotometry, Colorimetry, UV Derivative Spectrophotometry)

Several simple and sensitive spectrophotometric methods have been developed for the determination of epinastine, which are particularly useful for bulk drug and pharmaceutical dosage forms. rasayanjournal.co.injocpr.com These methods are valued for their cost-effectiveness and simplicity. juniperpublishers.com

Difference Spectrophotometry : One method is based on pH-induced difference spectrophotometry. It involves measuring the difference in absorbance at 252 nm of epinastine hydrochloride in a basic medium (0.1N NaOH) against an equivalent amount in an acidic medium (0.1N HCl). jocpr.comjocpr.com This technique demonstrated linearity over a concentration range of 16 to 96 µg/ml. jocpr.comjocpr.com

Colorimetry : Colorimetric methods for epinastine often rely on the formation of colored charge-transfer complexes. iosrjournals.org Epinastine, as an n-electron donor, reacts with various acceptors to produce a quantifiable colored product. iosrjournals.org For example, a reaction with chloranilic acid in acetonitrile yields a colored product with an absorption maximum at 517 nm, with a linearity range of 20-220 µg/ml. jocpr.comjocpr.com Other reagents used include iodine (σ-acceptor) and π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranilic acid (p-CA), which form complexes with absorption maxima at 366 nm, 585 nm, and 514 nm, respectively. iosrjournals.org

UV Derivative Spectrophotometry : A first-order derivative spectrophotometric method has also been validated for the quantitative determination of epinastine hydrochloride. nih.gov This method was performed at 243.8 nm using hydrochloric acid and methanol as the solvent. nih.gov

Method TypeReagent/PrincipleWavelength (λmax)Linearity Range (µg/ml)Source
Difference SpectrophotometrypH-induced absorbance difference (0.1N NaOH vs 0.1N HCl)252 nm16 - 96 jocpr.comjocpr.com
ColorimetryCharge-transfer complex with Chloranilic Acid (CAA)517 nm20 - 220 jocpr.comjocpr.com
ColorimetryCharge-transfer complex with Iodine (I2)366 nm20 - 120 iosrjournals.org
ColorimetryCharge-transfer complex with DDQ585 nm15 - 75 iosrjournals.org
ColorimetryCharge-transfer complex with p-CA514 nm25 - 125 iosrjournals.org
UV Derivative SpectrophotometryFirst-order derivative243.8 nmNot Specified nih.gov

Potentiometric Methods

A potentiometric titration method has been reported for the assay of Epinastine Hydrobromide. rasayanjournal.co.in This method involves dissolving the sample in a medium of acetic anhydride and acetic acid (2:1) and titrating it with 0.1M perchloric acid. rasayanjournal.co.in The endpoint is determined by reading the volume added between the two points of inflexion using a calomel electrode. rasayanjournal.co.in This technique is suitable for the quantitative assay of the bulk drug. rasayanjournal.co.in

Method Validation and Performance Characteristics

Validation of analytical methods is essential to ensure their reliability, reproducibility, and accuracy for the intended purpose. tsijournals.com The analytical methods developed for this compound have been validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). nih.govjocpr.com

Key performance characteristics that have been evaluated include:

Linearity : All described methods demonstrate good linearity over their respective concentration ranges, with correlation coefficients (r or r²) typically greater than 0.99. nih.govtandfonline.com

Accuracy : Accuracy is often assessed through recovery studies. For HPLC methods, recovery percentages for epinastine have been reported in the range of 99.05-100.50%. researchgate.net Potentiometric methods have also shown high recovery, estimated to be over 99%. rasayanjournal.co.in

Precision : The precision of a method is determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD). For an RP-HPLC method, intra-day and inter-day precision were reported as 2.54%–8.09% and 4.90%–9.09%, respectively. researchgate.net Very low RSD values indicate good precision. rasayanjournal.co.in

Sensitivity : The sensitivity of the methods varies significantly. The UPLC-MS/MS method is the most sensitive, with a lower limit of quantification (LLOQ) of 0.02 ng/mL, making it suitable for pharmacokinetic studies in humans. nih.gov HPLC methods have higher LLOQs, for example, 1.0625 ng/mL, while spectrophotometric methods operate in the µg/mL range. researchgate.netjocpr.com The limit of detection (LOD) and limit of quantification (LOQ) for one HPLC method were found to be 20 and 60 μg/mL, respectively. tandfonline.com

Specificity and Selectivity : Methods, particularly stability-indicating HPLC methods, have been shown to be specific, meaning they can effectively separate the drug from its degradation products and other matrix components. researchgate.nettsijournals.com Similarly, UPLC-MS/MS chromatograms show high selectivity with no interference from plasma constituents. nih.gov

Robustness : Validated methods are shown to be robust, indicating that they are not significantly affected by small, deliberate variations in method parameters, which ensures their reliability for routine use. nih.govtsijournals.com

Analytical MethodKey Performance CharacteristicReported Value/FindingSource
HPLCAccuracy (% Recovery)99.05 - 100.50% researchgate.net
HPLCPrecision (% RSD)Intra-day: 2.54 - 8.09%; Inter-day: 4.90 - 9.09% researchgate.net
UPLC-MS/MSLinearity (r²)>0.99 nih.gov
UPLC-MS/MSSensitivity (LLOQ)0.02 ng/mL nih.gov
Spectrophotometry (Difference)Linearity Range16 - 96 µg/ml jocpr.comjocpr.com
PotentiometryAccuracy (% Recovery)>99% rasayanjournal.co.in

Linearity, Accuracy, and Precision

The validation of analytical methods for this compound consistently demonstrates excellent linearity, accuracy, and precision across different techniques.

Linearity is established by analyzing a series of standard solutions of this compound at different concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte. For an analytical method to be considered linear, the correlation coefficient (r²) of the calibration curve should be close to 1.

Different analytical methods have shown varying linear ranges for the determination of epinastine. For instance, a pH-induced difference spectrophotometry method demonstrated linearity in the concentration range of 16 to 96 µg/ml. jocpr.com Another colorimetric method showed a broader linear range of 20-220 µg/ml. jocpr.com High-performance liquid chromatography (HPLC) methods have also been developed with linearity observed in ranges such as 20 to 100 µg/ml and 2-200 µg/ml. jocpr.comresearchgate.netbvsalud.org A potentiometric method established linearity between 200-300 mg/ml. rasayanjournal.co.in

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the drug is added to a pre-analyzed sample, and the mixture is then analyzed. The percentage of the drug recovered is calculated to determine the accuracy of the method. For this compound, recovery studies have consistently shown high accuracy, with percentage recoveries often falling within the range of 99.05% to 100.50%. researchgate.netbvsalud.org One study reported that the accuracy of their method was estimated to be more than 99%. rasayanjournal.co.in

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Low RSD values are indicative of high precision. Studies on this compound have reported very low RSD values, signifying good precision of the analytical methods. rasayanjournal.co.in For example, both HPLC-UV and UPLC-MS/MS methods for epinastine quantification in human plasma showed intra-batch precision (CV) of less than 12.52% and inter-batch precision (CV) of less than 8.23%. mdpi.com

Table 1: Linearity, Accuracy, and Precision of Analytical Methods for Epinastine

Analytical MethodLinearity RangeAccuracy (% Recovery)Precision (RSD/CV)
pH-Induced Difference Spectrophotometry16 - 96 µg/ml--
Colorimetry20 - 220 µg/ml--
HPLC20 - 100 µg/ml--
HPLC2 - 200 µg/ml99.05% - 100.50%-
Potentiometry200 - 300 mg/ml> 99%Low RSD values
HPLC-UV-95.15% - 110.23% (intra-batch), 93.93% - 114.47% (inter-batch)< 12.52% (intra-batch), < 8.23% (inter-batch)
UPLC-MS/MS-95.15% - 110.23% (intra-batch), 93.93% - 114.47% (inter-batch)< 12.52% (intra-batch), < 8.23% (inter-batch)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

For epinastine, a high-performance liquid chromatography (HPLC) method coupled with fluorescence detection has been developed for its quantification in plasma. This method involved solid-phase extraction and derivatization of epinastine with dansylchloride. The reported limit of quantification for this method was 2 ng/ml. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where low concentrations of the drug in biological fluids need to be accurately measured.

Reproducibility and Reliability

The reproducibility and reliability of analytical methods for this compound are paramount for ensuring consistent and trustworthy results in routine quality control analysis. rasayanjournal.co.in

Reproducibility is assessed by performing the analysis in different laboratories or by different analysts to check for consistency of results. In the context of epinastine analysis, Incurred Sample Reanalysis (ISR) is a method used to ensure the reproducibility of newly developed methods. mdpi.com In one study, 10% of the analyzed samples were randomly selected for ISR, focusing on samples near the elimination phase and the maximum concentration (Cmax) in the pharmacokinetic profile. mdpi.com The results of this reanalysis met the acceptance criteria, with the variability between the initial and reanalyzed mean values being within ±15%. mdpi.com

Reliability is often demonstrated through recovery studies, which also contribute to assessing the accuracy of the method. rasayanjournal.co.in Consistent and high recovery values indicate that the method is reliable for the intended purpose. For epinastine, the extraction recoveries from human plasma were found to be reproducible, consistent, and precise, ranging from 91.58% to 94.36% for an HPLC-UV method and 95.93% to 97.62% for a UPLC-MS/MS method. mdpi.com These findings suggest that the developed methods are dependable for the quantification of epinastine in human plasma. mdpi.com

Compliance with International Guidelines (e.g., ICH)

The validation of analytical methods for this compound is conducted in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). jocpr.comresearchgate.netbvsalud.org These guidelines provide a framework for ensuring the quality, safety, and efficacy of pharmaceutical products.

The ICH guidelines outline specific validation parameters that need to be evaluated, including accuracy, precision, linearity, range, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net For ophthalmic solutions of epinastine, impurity limits are particularly stringent under ICH Q3A/B guidelines due to the direct contact of the product with sensitive ocular tissues. veeprho.com

Several studies have explicitly stated that their developed analytical methods for epinastine hydrochloride were validated according to ICH guidelines. jocpr.comresearchgate.net This compliance ensures that the methods are well-characterized, reliable, and suitable for their intended purpose, such as routine quality control and stability testing. researchgate.net The validation process involves subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and thermal degradation to demonstrate the stability-indicating nature of the method. researchgate.netbvsalud.orgtsijournals.com

Analysis of Epinastine and its Metabolites

The analysis of epinastine and its metabolites is a key aspect of understanding its pharmacokinetic profile. Studies have shown that epinastine is poorly metabolized in the human liver. nih.govnih.gov

In vitro studies using human liver microsomes have revealed that epinastine is metabolized to a very small extent. nih.gov The cytochrome P450 (CYP) isoforms responsible for the metabolism of epinastine have been identified as CYP3A4 and CYP2D6, with a minor contribution from CYP2B6. nih.gov

Following a single oral dose of radio-labeled epinastine in healthy volunteers, a significant portion of the administered dose is excreted unchanged. nih.gov Approximately 70% of the radioactivity is found in the feces, and about 25% is recovered in the urine, indicating that a large fraction of the drug is not metabolized. nih.gov

A study on the degradation of epinastine under different pH conditions found it to be a relatively stable compound. mdpi.com However, one of the degradation pathways observed was the opening of the imidazole ring, leading to the formation of an amide group. mdpi.com

The low degree of metabolism of epinastine is a significant characteristic, distinguishing it from some other antihistamines. nih.gov This property contributes to its pharmacokinetic profile and is an important consideration in its clinical use.

Future Directions and Emerging Research Avenues for Epinastine Hydrobromide

Novel Delivery Systems and Formulations

To enhance patient compliance and therapeutic efficacy, research is actively exploring novel methods for delivering epinastine (B1215162). These new systems aim to provide sustained and targeted drug release, potentially improving outcomes compared to conventional formulations like eye drops. One such innovation is the development of a nasal drug delivery preparation, which is designed to be free of bitter taste and irritation, making it more suitable for nasal administration. google.com

Epinastine Hydrobromide-Releasing Contact Lenses

A significant area of research focuses on integrating epinastine into contact lenses to treat allergic conjunctivitis. nih.govresearchgate.net This approach addresses the limitations of traditional eye drops, where a large portion of the active drug is often lost through tear drainage. researchgate.net

Studies have demonstrated the feasibility of developing epinastine hydrochloride-releasing daily soft contact lenses. nih.govresearchgate.net Research has shown that anionic soft contact lenses, in particular, exhibit a maximal and relatively linear release of the drug in vitro. nih.gov The quantity and rate of epinastine release are directly influenced by the concentration of the drug solution used to prepare the lenses. nih.govresearchgate.net In vivo studies have confirmed that these drug-releasing lenses provide prolonged release and significantly greater efficacy compared to epinastine eye drops 12 hours after application. nih.govresearchgate.net Further investigation is needed to determine the optimal drug concentration to be embedded within the lenses for clinical use. nih.gov

Lens TypeRelease ProfileIn Vivo Efficacy (vs. Eye Drops at 12h)
Anionic Soft Contact Lens Maximum, relatively linear releaseSignificantly greater
Other Ionic/Non-ionic Lenses Varied, less stable releaseNot specified

Investigation of Broader Immunomodulatory Roles

Epinastine's therapeutic effects extend beyond simple histamine (B1213489) H1 receptor antagonism. patsnap.com It is recognized for its multifaceted mechanism, which includes stabilizing mast cells to inhibit the release of a variety of inflammatory mediators such as histamine, leukotrienes, prostaglandins, and cytokines. patsnap.comdrugbank.com This action helps to mitigate the inflammatory cascade central to allergic reactions. patsnap.com

Recent research has delved deeper into its immunomodulatory capabilities, particularly its influence on dendritic cells (DCs), which are pivotal in orchestrating allergic immune responses. nih.gov In vitro studies using murine bone marrow-derived dendritic cells found that epinastine exerts a suppressive effect on the production of Interleukin-10 (IL-10) while enhancing the production of Interleukin-12 (IL-12). nih.gov This modulation is significant as it suggests epinastine can inhibit the development of Th2 immune responses, which are characteristic of allergic inflammation. nih.gov The suppressive effect on cytokine production from these key immune cells may be a fundamental aspect of its therapeutic action in allergic diseases. nih.gov Additionally, epinastine has been noted to possess anti-leukotriene, anti-PAF, and anti-bradykinin activities, further broadening its anti-allergic profile. nih.gov

Genomic and Proteomic Studies related to this compound Action

The molecular action of epinastine involves complex signaling pathways that are ripe for exploration through genomic and proteomic studies. Its mechanism includes reducing the activity of the NF-κB immune response transcription factor via the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This action decreases antigen presentation and the expression of pro-inflammatory cytokines and cell adhesion molecules, representing a direct link to genomic regulation. smpdb.ca

While specific, large-scale proteomic studies on epinastine are not yet widely published, this field offers a powerful approach to creating a "proteome fingerprint" of a drug's action. nih.govnih.gov Such studies would involve analyzing the entire set of proteins in a cell or tissue before and after treatment with epinastine. This could reveal, for instance, which proteins are newly synthesized, induced, or have their expression suppressed in response to the drug. nih.gov This approach would provide a comprehensive view of the cellular response, validate its known mechanisms, and potentially uncover novel targets and pathways, further clarifying its multifaceted immunomodulatory effects.

Real-World Evidence Studies and Post-Market Surveillance

Post-market surveillance (PMS), considered a Phase IV study, is a critical component of understanding a drug's long-term safety and effectiveness in a broad population. nih.gov This ongoing process is essential for detecting rare adverse reactions that may not appear in the limited scope of pre-approval clinical trials. nih.gov Regulatory authorities like the U.S. FDA and international bodies maintain large databases, such as the FDA Adverse Event Reporting System (FAERS) and the WHO's 'VigiBase', to collect these real-world reports from healthcare professionals and patients. nih.gov

For this compound, its long-standing use across numerous countries for various allergic conditions has contributed to a substantial body of real-world experience. nih.gov This extensive clinical use, coupled with continuous data collection through established pharmacovigilance systems, constitutes an ongoing form of real-world evidence gathering that supports its established safety profile. nih.gov Formal real-world evidence studies can further leverage data from electronic medical records and claims databases to analyze treatment patterns, disease burden, and comparative effectiveness in routine clinical practice, providing insights beyond the controlled environment of clinical trials. aetion.comflatiron.com

Comparative Effectiveness Research with Newer Therapeutic Agents

Evaluating the efficacy of epinastine against other therapeutic agents is crucial for guiding clinical decisions. Several studies have compared epinastine ophthalmic solution to other topical treatments for allergic conjunctivitis.

Versus Ketotifen (B1218977) : Epinastine has demonstrated a faster onset of action and significantly better symptom control compared to ketotifen. droracle.ai Studies have shown higher treatment success rates and a lower failure rate for epinastine. droracle.ai Furthermore, epinastine is reported to be better tolerated, with fewer instances of stinging or burning sensations. droracle.ai However, one comparative study found the two drugs to be equally effective in reducing conjunctival hyperemia. njppp.comnjppp.com

Versus Other Second-Generation Antihistamines (Oral) : In a comparison of oral second-generation antihistamines using a histamine-induced wheal and flare model, cetirizine (B192768) was found to be superior to epinastine, ebastine, fexofenadine, and loratadine (B1675096) in inhibiting the response. utmb.edu Notably, however, epinastine demonstrated the fastest onset of action among the tested agents, beginning to show effects at 30 minutes. utmb.edu

Comparator Agent Condition Key Findings
Ketotifen Allergic ConjunctivitisEpinastine showed faster onset, greater symptom control, and higher treatment success. droracle.ai
Olopatadine (B1677272) Allergic ConjunctivitisResults are mixed; one study found olopatadine to be more effective njppp.comnjppp.com, while another found them equally efficacious researchgate.net.
Cetirizine, Ebastine, Fexofenadine, Loratadine (Oral) Histamine-induced Wheal & FlareCetirizine was superior in inhibiting the response; Epinastine had the fastest onset of action. utmb.edu

Exploration of this compound in Other Inflammatory or Allergic Conditions

While epinastine is approved by the FDA in the United States exclusively for treating allergic conjunctivitis, its therapeutic application is broader in many other countries. nih.gov The drug's robust mechanism of action, which combines potent H1-receptor antagonism with mast cell stabilization and inhibition of multiple inflammatory mediators, provides a strong rationale for its use in other allergic and inflammatory diseases. drugbank.comnih.gov

In various international markets, epinastine is utilized for the management of several other conditions, including:

Allergic Rhinitis nih.gov

Atopic Dermatitis nih.gov

Chronic Urticaria nih.gov

Psoriasis Vulgaris nih.gov

The exploration of its efficacy in these and potentially other inflammatory or allergic conditions represents a significant avenue for future clinical research, which could lead to an expansion of its approved indications.

Pharmacogenomics and Personalized Medicine Approaches for this compound

The field of pharmacogenomics, which studies how genetic variations influence individual drug responses, holds significant potential for optimizing antihistamine therapy. nih.gov For this compound, a second-generation H1 antihistamine, pharmacogenomic research is still an emerging area. However, understanding its metabolic pathways provides a foundation for future personalized medicine strategies.

Epinastine undergoes very limited metabolism in humans, with less than 10% of an administered dose being biotransformed. medpath.com The vast majority of the drug is eliminated in its unchanged, active form. medpath.com This minimal reliance on metabolic clearance is a key characteristic that distinguishes it from some other antihistamines and reduces the potential for significant variability in drug levels due to genetic polymorphisms in metabolizing enzymes. medpath.com

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) isoforms have identified the primary enzymes responsible for the minor metabolism of epinastine. These are CYP3A4 and CYP2D6, with a smaller contribution from CYP2B6. medpath.comnih.gov

Table 1: Cytochrome P450 Isoforms Involved in Epinastine Metabolism

CYP IsoformRole in Epinastine MetabolismLevel of Contribution
CYP3A4PrimaryMajor (of the minor metabolism)
CYP2D6PrimaryMajor (of the minor metabolism)
CYP2B6SecondaryMinor

This table summarizes the key cytochrome P450 enzymes identified in the in vitro metabolism of epinastine.

The clinical significance of polymorphisms in these genes for epinastine efficacy and safety is likely limited due to the drug's low metabolic rate. However, for patients with specific genetic variants that significantly alter the function of CYP3A4 or CYP2D6, or for individuals on multiple medications (polypharmacy) that inhibit or induce these enzymes, the metabolic pathway of epinastine could become more clinically relevant. medpath.comcreative-bioarray.com

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. nih.gov For epinastine, future research could focus on:

Identifying Genetic Variants: Investigating whether specific single nucleotide polymorphisms (SNPs) in CYP3A4, CYP2D6, or genes for drug transporters affect epinastine plasma concentrations or clinical outcomes in certain populations. nih.gov

Histamine Pathway Genomics: Exploring genetic variations in the histamine pathway, such as in the histamine H1 receptor gene (HRH1), which could influence individual sensitivity and response to epinastine. nih.govnih.gov Studies have already suggested that genetic variation in this pathway may be associated with different asthma phenotypes. nih.gov

Predictive Biomarkers: Identifying biomarkers that could predict a patient's response to epinastine, potentially leading to more effective and individualized treatment of allergic conditions. nih.gov

While the "one-size-fits-all" approach may be largely effective for epinastine due to its favorable pharmacokinetic profile, pharmacogenomic studies could help to refine its use in specific clinical scenarios and patient subgroups, ensuring optimal outcomes. medpath.comnih.gov

Development of Advanced Analytical Techniques for this compound Quantification and Characterization

The development of sensitive, accurate, and robust analytical methods is crucial for pharmacokinetic studies, quality control, and the characterization of pharmaceutical compounds like this compound. A variety of advanced analytical techniques have been established for its quantification and characterization in different matrices, including human plasma and pharmaceutical formulations.

Quantification Techniques:

Several methods have been developed to quantify epinastine, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, have been successfully used for the determination of epinastine in bulk drug and ophthalmic solutions. jocpr.comjocpr.com These methods are reliable for quality control purposes. researchgate.net Chiral HPLC methods have also been developed to separate and quantify epinastine enantiomers. tandfonline.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. nih.gov A newly developed UPLC-MS/MS method demonstrated a significantly lower limit of quantitation (LLOQ) of 0.02 ng/mL in human plasma, compared to 1 ng/mL in previous studies, making it highly suitable for pharmacokinetic studies where plasma concentrations are low. nih.gov The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful tool for accurate quantification. rsc.org

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has been established as a rapid and simple method for determining epinastine hydrochloride in human serum. nih.gov This technique offers advantages such as high separation efficiency and short analysis times. scielo.br An optimized CZE method showed linearity in the range of 2.0-12 ng/mL. nih.gov

Table 2: Comparison of Analytical Methods for Epinastine Quantification

TechniqueMatrixLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
HPLC-UVHuman Plasma1–1001
UPLC-MS/MSHuman Plasma0.02–1000.02
Capillary ElectrophoresisHuman Serum2.0–12Not specified (Linearity starts at 2.0)

This interactive table compares the performance characteristics of different analytical methods used for the quantification of epinastine, based on published research findings. nih.govnih.gov

Characterization Techniques:

Characterization of this compound involves identifying impurities, degradation products, and its stereochemical properties.

Impurity and Degradation Product Analysis: The identification of process-related impurities and degradation products is critical for ensuring the safety and stability of the drug. veeprho.com LC-MS/MS is a key technique for identifying unknown or trace degradation products. veeprho.commdpi.com Studies on the photodegradation of epinastine have utilized UPLC-MS/MS to identify degradation products and propose degradation pathways. mdpi.com

Enantiomeric Separation: Epinastine is a chiral molecule. A validated HPLC method using a Chiralcel® OD-R column has been developed for the separation and determination of its enantiomers. tandfonline.com This is important as enantiomers of a drug can have different pharmacological activities.

Future research in this area may focus on developing even more sensitive and "green" analytical methods that reduce solvent consumption, as well as developing advanced techniques for in-vivo monitoring and characterizing the interaction of epinastine with its biological targets. nih.gov

Conclusion

Summary of Key Academic Contributions of Epinastine (B1215162) Hydrobromide Research

Academic research has firmly established epinastine hydrobromide as a significant therapeutic agent in the management of allergic conjunctivitis, primarily through elucidating its multifaceted mechanism of action. A principal contribution has been the characterization of epinastine as a potent and selective antagonist of the histamine (B1213489) H1 receptor. patsnap.comselleckchem.com This antagonism directly counteracts the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms like itching and redness. patsnap.com

Furthermore, research has highlighted epinastine's role as a mast cell stabilizer. nih.govdrugbank.com By inhibiting the degranulation of mast cells, epinastine prevents the release of histamine and other pro-inflammatory mediators, addressing a crucial early step in the allergic cascade. nih.govdrugbank.com This dual action of H1 receptor antagonism and mast cell stabilization is a cornerstone of its therapeutic efficacy.

Beyond its antihistaminic and mast cell-stabilizing properties, academic inquiry has revealed that epinastine possesses broader anti-inflammatory effects. Studies have indicated its ability to inhibit the actions of other inflammatory mediators such as leukotrienes, platelet-activating factor (PAF), and bradykinin (B550075). nih.gov This suggests a more comprehensive dampening of the inflammatory response than what is achieved by simple histamine blockade alone.

Clinical research has consistently demonstrated the efficacy of epinastine in alleviating the signs and symptoms of allergic conjunctivitis. nih.govarvojournals.org Controlled trials have shown its superiority over placebo and non-inferiority to other active comparators in reducing ocular itching and conjunctival hyperemia. nih.govnih.gov These findings have provided a robust evidence base for its clinical use.

Recent academic and clinical investigations have also explored novel delivery systems for epinastine, such as the development of a topical eyelid cream. researchgate.netnih.govsanten.com This research addresses the need for more convenient and potentially more effective long-term treatment strategies for allergic conjunctivitis.

A summary of key research findings is presented in the table below:

Research Area Key Findings Significance
Mechanism of Action Potent and selective histamine H1 receptor antagonist. patsnap.comselleckchem.comDirectly blocks a primary mediator of allergic symptoms.
Mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators. nih.govdrugbank.comdrugbank.comPrevents the initiation and propagation of the allergic response.
Anti-inflammatory Effects Inhibits the actions of leukotrienes, platelet-activating factor (PAF), and bradykinin. nih.govProvides a broader anti-inflammatory effect beyond histamine antagonism.
Clinical Efficacy Superior to placebo and non-inferior to other active comparators in reducing ocular itching and conjunctival hyperemia. nih.govarvojournals.orgnih.govEstablishes its effectiveness in the clinical management of allergic conjunctivitis.
Novel Delivery Systems Development and investigation of a topical eyelid cream formulation. researchgate.netnih.govsanten.comOffers potential for improved patient compliance and sustained drug delivery.

Unanswered Questions and Research Gaps

Despite the significant body of research on this compound, several questions remain unanswered, and specific research gaps persist. A deeper understanding of the molecular mechanisms underlying its mast cell-stabilizing activity is still needed. While it is known to inhibit degranulation, the precise signaling pathways within the mast cell that are modulated by epinastine are not fully elucidated.

The full extent of its anti-inflammatory properties beyond its effects on histamine, leukotrienes, PAF, and bradykinin warrants further investigation. Exploring its influence on other cytokine and chemokine networks involved in ocular allergy could reveal additional therapeutic benefits. Furthermore, the long-term effects of epinastine on the ocular surface and its potential to modulate the chronicity of allergic inflammation are not completely understood.

The development of novel delivery systems, such as the topical eyelid cream, opens up new avenues of research. researchgate.netnih.govsanten.com Further studies are needed to optimize these formulations, understand the pharmacokinetics of transdermal drug delivery to the conjunctiva, and evaluate their efficacy and safety in diverse patient populations and different types of allergic conjunctivitis.

Finally, there is a lack of extensive research on the use of epinastine in less common forms of allergic eye disease, such as vernal and atopic keratoconjunctivitis. Investigating its efficacy and safety in these more severe conditions represents a significant research gap.

Significance of Continued Academic Inquiry into this compound

Continued academic inquiry into this compound holds considerable significance for both basic science and clinical practice. A more profound understanding of its molecular pharmacology could pave the way for the development of new, more targeted therapies for allergic diseases. By further dissecting its anti-inflammatory mechanisms, researchers may identify novel pathways that can be exploited for therapeutic benefit.

Investigating the unanswered questions surrounding its mast cell-stabilizing effects could provide fundamental insights into the biology of mast cells and their role in allergic inflammation. This knowledge could be applicable to a wide range of allergic and inflammatory conditions beyond ocular allergies.

The exploration of new delivery systems is of paramount importance for improving patient outcomes. researchgate.netnih.govsanten.com Research in this area can lead to more convenient and effective treatment options, enhancing patient adherence and quality of life. The development of a once-daily topical cream, for instance, could represent a significant advancement in the management of allergic conjunctivitis. santen.com

Furthermore, continued research is crucial for optimizing the use of epinastine in various clinical scenarios. Studies in different patient populations and across the spectrum of allergic conjunctivitis severity will help to refine treatment guidelines and ensure that patients receive the most appropriate and effective care.

Q & A

Q. How to structure a data management plan (DMP) for this compound research?

  • Methodological Answer : Define data types (raw spectra, pharmacokinetic datasets), storage formats (FAIR principles), and access protocols. Use version-controlled repositories (e.g., Zenodo) and document metadata comprehensively (e.g., HPLC column specifications, animal model demographics). Include contingency plans for data loss or equipment failure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine hydrobromide
Reactant of Route 2
Epinastine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.